Chidamide
Description
Overview of Histone Deacetylase Inhibitors as Therapeutic Agents
Histone deacetylase inhibitors (HDACis) represent a novel class of small-molecule therapeutics designed to target the aberrant activity of HDACs in cancer. frontiersin.org By inhibiting HDACs, these agents promote the reacetylation of histones and other proteins, leading to a more open chromatin structure and the potential reactivation of silenced genes, including tumor suppressor genes. patsnap.comnih.govpatsnap.com This modulation of gene expression can induce a range of anti-tumor effects, such as cell cycle arrest, differentiation, and apoptosis in cancer cells. patsnap.comnih.govfrontiersin.orgnih.gov Several HDAC inhibitors have demonstrated clinical activity and some have received regulatory approval for the treatment of certain hematological malignancies. nih.govfrontiersin.orgcuni.cz The therapeutic potential of HDACis extends beyond monotherapy, with ongoing research exploring their efficacy in combination with other anti-cancer agents. frontiersin.orgcuni.cz
Chidamide as a Selective Histone Deacetylase Inhibitor in Oncology
This compound, also known as tucidinostat (B48606) or HBI-8000, is a novel orally active benzamide-type histone deacetylase inhibitor that has garnered significant interest in oncology. patsnap.comfrontiersin.orgnih.govchipscreen.comnih.gov Unlike some pan-HDAC inhibitors that target a broad range of HDAC isoforms, this compound is characterized by its subtype selectivity. patsnap.compatsnap.comchipscreen.comnih.govspandidos-publications.comnih.gov This selective inhibition is hypothesized to offer potential advantages, including a more tailored therapeutic approach. patsnap.compatsnap.com this compound functions as an epigenetic modulator by inhibiting specific HDAC subtypes, leading to increased acetylation levels of chromatin histones and subsequent alterations in gene expression relevant to cancer progression. chipscreen.com This mechanism contributes to its anti-tumor activities, which include the inhibition of tumor cell cycles and the induction of apoptosis. patsnap.comchipscreen.com this compound has been approved in certain regions for the treatment of specific malignancies, such as relapsed or refractory peripheral T-cell lymphoma (PTCL). frontiersin.orgnih.govchipscreen.comnih.govnih.gov
This compound exhibits selective inhibitory activity primarily against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, as well as the Class IIb isoform, HDAC10. patsnap.compatsnap.comfrontiersin.orgchipscreen.comnih.govspandidos-publications.comnih.govfrontiersin.orgresearchgate.net Studies have demonstrated that this compound inhibits the enzymatic activity of these particular HDAC subtypes, leading to increased acetylation of histones H3 and H4. spandidos-publications.comnih.govresearchgate.netdovepress.com This targeted inhibition is central to this compound's mechanism of action, influencing gene expression patterns that promote anti-tumor effects. patsnap.compatsnap.comchipscreen.com Research indicates that this compound's inhibitory effect on HDAC activity is concentration-dependent. nih.gov
The selective targeting of HDAC1, HDAC2, HDAC3, and HDAC10 by this compound is a key feature that differentiates it from less selective HDAC inhibitors. patsnap.compatsnap.comresearchgate.net This specificity is believed to contribute to its therapeutic profile. Studies investigating the expression levels of these target HDACs in cancer cells have been conducted. For instance, in multiple myeloma cell lines, HDAC1, HDAC2, and HDAC3 were found to be expressed, with HDAC2 and HDAC3 showing slightly higher levels than HDAC1, while HDAC10 was barely detectable in these specific cell lines. researchgate.net Despite the expression levels, this compound demonstrated potent inhibitory effects on HDAC activity in these cells, leading to increased histone acetylation. nih.govresearchgate.net
Detailed research findings highlight the impact of this compound's selective inhibition. For example, treatment with this compound has been shown to suppress the expression of HDAC1, HDAC2, and HDAC3 in multiple myeloma cells in a dose-dependent manner, accompanied by a marked increase in the acetylation of histones H3 and H4. spandidos-publications.com This indicates that this compound effectively inhibits the enzymatic activity of these Class I HDACs. spandidos-publications.com Furthermore, studies in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) cell lines have also confirmed this compound's potent HDAC inhibition property and its ability to induce acetylation of histone H3 and H4 lysine (B10760008) residues. nih.gov
The selective inhibition of HDAC1, HDAC2, HDAC3, and HDAC10 by this compound leads to downstream effects that contribute to its anti-cancer activity. These effects include the upregulation of cyclin-dependent kinase inhibitors like p21, which can induce cell cycle arrest. nih.govresearchgate.netspandidos-publications.com Conversely, this compound can decrease the levels of proteins like c-Myc, which are involved in promoting cell cycle progression. nih.gov The modulation of these and other signaling pathways through selective HDAC inhibition underscores the therapeutic potential of this compound in various malignancies. patsnap.comnih.gov
The inhibitory potency of this compound against its primary targets has been quantified in research studies:
| HDAC Subtype | IC50 (µM) | Source |
| HDAC1 | 0.095 | dovepress.com |
| HDAC2 | 0.16 | dovepress.com |
| HDAC3 | 0.067 | dovepress.com |
| HDAC10 | 0.075 | dovepress.com |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHICFWKXDFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121841 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743420-02-2 | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743420-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Chidamide Action
Epigenetic Remodeling and Gene Expression Modulation
As an HDAC inhibitor, Chidamide's primary function is to interfere with the activity of HDAC enzymes, which are crucial regulators of gene expression. patsnap.compatsnap.com By inhibiting HDACs, this compound impacts the acetylation status of histone proteins and other non-histone proteins, leading to significant changes in chromatin structure and subsequent gene transcription. patsnap.compatsnap.com
Induction of Histone Hyperacetylation
Histone deacetylases remove acetyl groups from lysine (B10760008) residues on histone proteins. patsnap.comspandidos-publications.com This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription by making DNA less accessible to transcription factors. patsnap.compatsnap.com this compound, by inhibiting specific HDAC subtypes (HDAC1, HDAC2, HDAC3, and HDAC10), prevents the removal of these acetyl groups, resulting in the accumulation of acetylated histones, particularly histone H3 and H4. frontiersin.orgspandidos-publications.comnih.govnih.govspandidos-publications.com This hyperacetylation of histones leads to a more relaxed or "open" chromatin structure, facilitating the binding of transcription factors and promoting gene expression. patsnap.compatsnap.com Studies have shown that this compound treatment leads to increased levels of acetylated histone H3 at Lys9 and Lys18, and histone H4 at Lys8 in various cancer cell lines. nih.govnih.govspandidos-publications.comdovepress.com
| Cell Line (Source) | This compound Concentration | Treatment Duration | Observed Histone Acetylation Increase | Reference |
| DOHH2, SU-DHL4 (Follicular Lymphoma) | Varied | Time-dependent | Histones H3 and H4 | frontiersin.org |
| BEL-7402, HCC-9204 (Hepatocellular Carcinoma) | Varied | 24-48 h | Histone H3 | spandidos-publications.com |
| Multiple Myeloma Cells | Varied | 48 h | Histones H3 and H4 | spandidos-publications.comnih.gov |
| Latently Infected Cells, Primary CD4+ T Cells (HIV) | Not specified | Not specified | Histones H3 and H4 at HIV promoter | nih.gov |
| SKM-1, HEL (MDS and AML) | Varied | 24 h | Histone H3 at Lys9, Histone H4 at Lys8 | nih.gov |
| RPMI-8226, U266 (Multiple Myeloma) | Varied | 48 h | Histone H3 | spandidos-publications.com |
| HL60, NB4 (Leukemia) | 0.25-8 µM | Not specified | Acetylated histone H3 | nih.gov |
Reactivation of Tumor Suppressor Genes
In many cancers, tumor suppressor genes are silenced through epigenetic mechanisms, including aberrant histone deacetylation and DNA methylation. patsnap.comspandidos-publications.comtandfonline.com By inducing histone hyperacetylation, this compound can reverse the condensed chromatin structure at the promoter regions of these silenced genes, making them accessible for transcription and thus leading to their reactivation. patsnap.compatsnap.com This reactivation of tumor suppressor genes restores normal regulatory pathways that control cell proliferation, differentiation, and apoptosis. patsnap.com While the search results generally mention the reactivation of tumor suppressor genes as a key mechanism, specific examples of directly reactivated tumor suppressor genes by this compound are often discussed in the context of downstream effects like cell cycle arrest (e.g., p21) spandidos-publications.comnih.govnih.govfrontiersin.orge-century.us and apoptosis (e.g., Bax). nih.govnih.govspandidos-publications.com Studies suggest that this compound can upregulate p21 expression, which is a cyclin-dependent kinase inhibitor and a known tumor suppressor gene. spandidos-publications.comnih.govnih.govfrontiersin.orge-century.us
Global Transcriptomic Alterations Induced by this compound
This compound's impact on histone acetylation and other epigenetic targets leads to widespread changes in gene expression. patsnap.comchipscreen.com High-throughput RNA sequencing (RNA-seq) studies have revealed significant alterations in the transcriptome of cancer cells treated with this compound. nih.govnih.govnih.gove-century.us For instance, in transformed follicular lymphoma cells, this compound treatment resulted in thousands of significantly upregulated and downregulated genes. nih.gov Similarly, RNA-seq analysis in acute myeloid leukemia cells treated with this compound showed epigenetic regulation leading to the upregulation of differentiation-related pathways and suppression of pathways associated with cell replication and cell cycle progression. nih.gov In B-cell lymphoma cells, this compound treatment profoundly altered the transcriptome, with a substantial number of genes being significantly up or downregulated, including a notable downregulation of MYC and its downstream target genes in sensitive cell lines. nih.gove-century.us Pathway enrichment analyses of these differentially expressed genes have indicated that this compound affects several important biological processes, including DNA replication, MAPK signaling, PI3K/AKT signaling, and cell cycle regulation. frontiersin.orgnih.gov
| Cell Line (Source) | This compound Concentration | Treatment Duration | Upregulated Genes | Downregulated Genes | Key Affected Pathways (Examples) | Reference |
| DOHH2 (Follicular Lymphoma) | 5 µM | 24 h | 4114 | 2095 | DNA replication, MAPK signaling, PI3K/AKT signaling, Cell cycle regulation | frontiersin.orgnih.gov |
| R/R AML Cells (Acute Myeloid Leukemia) | Not specified | Not specified | Differentiation-related pathways | Cell replication, Cell cycle progression | Not explicitly listed beyond pathway types | nih.gov |
| JeKo-1 (B-cell Lymphoma, sensitive) | Not specified | Not specified | 3227 | 1865 | MYC pathway, MYC target genes | nih.gove-century.us |
| DB Cells (DLBCL) | Not specified | Not specified | 3510 | 2610 | Not explicitly listed in snippet | researchgate.net |
Modulation of Key Cellular Processes by this compound
Beyond its direct impact on gene expression, this compound modulates several key cellular processes critical for cancer cell survival and proliferation. patsnap.comchipscreen.compatsnap.com These include the regulation of the cell cycle, induction of apoptosis, and modulation of signaling pathways. patsnap.comchipscreen.compatsnap.com
Cell Cycle Regulation and Arrest
This compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled cell proliferation. patsnap.compatsnap.comspandidos-publications.comnih.govnih.govfrontiersin.orge-century.us This arrest typically occurs at specific checkpoints in the cell cycle. patsnap.comspandidos-publications.comnih.govnih.govfrontiersin.orge-century.us
G0/G1 Phase Cell Cycle Arrest Mechanisms Induced by this compound
A common effect of this compound treatment is the induction of cell cycle arrest at the G0/G1 phase. spandidos-publications.comnih.govnih.govnih.govfrontiersin.orge-century.us This prevents cells from progressing from the resting or initial growth phase (G0/G1) into the DNA synthesis phase (S phase). spandidos-publications.comnih.govnih.gov The mechanisms underlying this G0/G1 arrest involve the modulation of key cell cycle regulatory proteins, particularly the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21. spandidos-publications.comnih.govnih.govfrontiersin.orge-century.us
Studies have demonstrated that this compound treatment leads to an increase in p21 expression at both the mRNA and protein levels. spandidos-publications.comnih.gove-century.us p21 is a potent inhibitor of cyclin-dependent kinases, such as cyclin E/Cdk2 and cyclin D/Cdk4 complexes, which are essential for the transition from G1 to S phase. spandidos-publications.com By upregulating p21, this compound effectively halts the cell cycle progression at the G1 checkpoint. spandidos-publications.comnih.govfrontiersin.orge-century.us
Furthermore, this compound's induction of G0/G1 arrest can be linked to the reactivation of tumor suppressor pathways, such as the p53-p21 axis. frontiersin.org this compound can lead to increased phosphorylated p53 and subsequent upregulation of p21. nih.govfrontiersin.org In some contexts, this compound has also been shown to downregulate cell cycle-promoting proteins like cyclin D1 and c-myc, further contributing to G0/G1 arrest. spandidos-publications.comnih.govnih.gove-century.us The specific mechanisms and the extent of G0/G1 arrest can vary depending on the cancer cell type. patsnap.comfrontiersin.org
| Cell Line (Source) | Observed Cell Cycle Effect | Key Mediators Involved (Examples) | Reference |
| BEL-7402, HCC-9204 (Hepatocellular Carcinoma) | G1 arrest, decreased S phase | Upregulation of p21 | spandidos-publications.com |
| RL, DOHH2, SU-DHL4, Karpas422 (Follicular Lymphoma) | G0/G1 arrest, reduced S phase | Potential involvement of p27, PI3K/AKT pathway modulation | frontiersin.org |
| Multiple Myeloma Cells | G0/G1 arrest | Decreased cyclin D1 and c-myc, increased phosphorylated p53 and p21 | spandidos-publications.comnih.gov |
| R/R AML Cells (Acute Myeloid Leukemia) | G0/G1 arrest | Upregulation of NR4A3/P21 axis | nih.gov |
| SKM-1, HEL (MDS and AML) | G0/G1 arrest | Upregulation of p21, downregulation of c-Myc | nih.gove-century.us |
| Breast Cancer Cells (MDR) | G0/G1 arrest | Upregulation of p21, activation of p53 | frontiersin.org |
| HL60, NB4 (Leukemia) | G0/G1 arrest | Induction of p21 expression | nih.gov |
G2/M Phase Cell Cycle Modulation by this compound
This compound has been shown to induce cell cycle arrest in various cancer cell lines, contributing to the inhibition of proliferation dovepress.comspandidos-publications.comfrontiersin.orgfrontiersin.orgspandidos-publications.comoncotarget.comnih.govbpsbioscience.comashpublications.orgfrontiersin.org. While G0/G1 arrest is a common response observed at lower concentrations or in specific cell types spandidos-publications.comspandidos-publications.comoncotarget.combpsbioscience.comportlandpress.com, modulation of the G2/M phase has also been reported, particularly in combination therapies or specific cancer models frontiersin.orgashpublications.orgfrontiersin.org.
For instance, in pancreatic cancer cells, this compound treatment was found to induce G1 arrest and upregulate the cyclin-dependent kinase inhibitor p21 dovepress.comspandidos-publications.comnih.gov. Studies in leukemia cells also indicated G1 arrest at low concentrations portlandpress.com. However, in multidrug-resistant breast cancer cells, this compound combined with doxorubicin (B1662922) significantly increased the percentage of cells in the G2/M phase frontiersin.org. Similarly, in peripheral T-cell lymphoma cell lines, combination treatment involving this compound caused G2/M cell cycle arrest ashpublications.org. Research in fluzoparib-resistant triple-negative breast cancer cells also demonstrated that this compound, alone or in combination, could arrest the cell cycle at the G2/M phase frontiersin.org.
This modulation of the cell cycle, including effects on the G2/M transition, is a key mechanism by which this compound inhibits the proliferation of malignant cells.
Apoptosis Induction in Malignant Cells
A significant anti-cancer effect of this compound is its ability to induce apoptosis, or programmed cell death, in various malignant cell types dovepress.comfrontiersin.orgspandidos-publications.comportlandpress.comnih.govnih.gov. This induction is often described as occurring in a caspase-dependent manner dovepress.comfrontiersin.orgspandidos-publications.comportlandpress.comnih.govnih.gov.
Intrinsic and Extrinsic Apoptotic Pathway Activation by this compound
This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways in cancer cells mdpi.comportlandpress.comnih.govmdpi.com.
Activation of the intrinsic pathway is often characterized by mitochondrial dysfunction, the release of cytochrome c, and subsequent activation of caspases dovepress.comportlandpress.com. In leukemia cells, this compound induced caspase-dependent apoptosis through the generation of reactive oxygen species, leading to mitochondrial dysfunction and cytochrome c release dovepress.comportlandpress.com. In pancreatic cancer cells, this compound promoted mitochondrial pathway-dependent apoptosis spandidos-publications.comnih.gov. Combination studies in T-cell acute lymphoblastic leukemia cells showed that this compound, particularly in combination with apatinib, activated the mitochondria-mediated apoptosis pathway mdpi.com.
The extrinsic pathway involves the activation of death receptors on the cell surface mdpi.com. Studies in leukemia cells indicated that this compound treatment resulted in the cleavage of Bid, a protein involved in both intrinsic and extrinsic apoptotic signaling, suggesting activation of both pathways portlandpress.com. HDAC inhibitors, including this compound, can modulate the expression of death receptors and associated proteins, influencing sensitivity to extrinsic apoptotic signals mdpi.comnih.gov.
Caspase-Dependent Apoptosis Mechanisms of this compound
The induction of apoptosis by this compound is largely dependent on the activation of caspases, a family of proteases that play critical roles in executing the apoptotic program dovepress.comfrontiersin.orgspandidos-publications.comportlandpress.comnih.govnih.gov.
Research has demonstrated that this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and effector caspases, such as caspase-3 spandidos-publications.comportlandpress.comnih.gov. Cleavage of PARP (poly ADP-ribose polymerase), a downstream target of activated caspases, is also commonly observed following this compound exposure, serving as an indicator of apoptosis execution frontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.gov.
Studies in multiple myeloma cells showed that this compound induced apoptosis in a caspase-dependent manner, with observed cleavage of caspase-8, caspase-9, caspase-3, and PARP spandidos-publications.comnih.gov. In leukemia cells, this compound potently induced caspase-dependent apoptosis portlandpress.com. Inhibition of caspases using a pan-caspase inhibitor was shown to block this compound-induced cell death, confirming the crucial role of caspases in this process portlandpress.com.
Regulation of Apoptosis-Related Proteins by this compound (e.g., Bax, Bcl-2, Caspase-3, p21, p27)
This compound modulates the expression and activity of several key proteins that regulate the balance between cell survival and death, particularly members of the Bcl-2 family and cell cycle regulators dovepress.comspandidos-publications.comfrontiersin.orgfrontiersin.orgspandidos-publications.comnih.govnih.govnih.govmdpi.comzju.edu.cnserbiosoc.org.rs.
This compound treatment has been shown to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby increasing the Bax/Bcl-2 ratio, which favors the induction of apoptosis dovepress.comspandidos-publications.comfrontiersin.orgspandidos-publications.comnih.govnih.govmdpi.com. For example, in pancreatic cancer cells, this compound treatment increased the ratio of Bax/Bcl-2 expression spandidos-publications.comnih.gov. In multiple myeloma cells, this compound upregulated the Bax/Bcl-2 ratio spandidos-publications.comnih.gov. Combination studies in T-cell acute lymphoblastic leukemia cells showed that this compound cooperated to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulate pro-apoptotic proteins like BAD mdpi.com.
Regarding caspases, this compound promotes the activation of caspase-3, a key executioner caspase in the apoptotic pathway spandidos-publications.comspandidos-publications.comnih.govnih.govnih.govserbiosoc.org.rs. Studies have shown increased levels of cleaved caspase-3 following this compound treatment in various cancer cell lines frontiersin.orgfrontiersin.orgspandidos-publications.comnih.govserbiosoc.org.rs.
This compound also influences cell cycle regulatory proteins, notably p21 and p27, which are cyclin-dependent kinase inhibitors that can halt cell cycle progression and are often associated with increased apoptosis sensitivity dovepress.comspandidos-publications.comfrontiersin.orgfrontiersin.orgspandidos-publications.comnih.govnih.gov. This compound has been shown to upregulate p21 expression in hepatocellular carcinoma and pancreatic cancer cells dovepress.comspandidos-publications.comnih.govnih.gov. In follicular lymphoma cells, this compound upregulated p27 frontiersin.org. Upregulation of p21 and p27 can contribute to cell cycle arrest, providing more time for DNA repair or triggering apoptosis if the damage is irreparable.
Here is a summary of the observed regulation of some apoptosis-related proteins by this compound in different cancer cell lines:
| Protein | Regulation by this compound | Cancer Cell Line Examples | Source |
| Bax | Upregulated | Pancreatic cancer, Multiple myeloma, Breast cancer | spandidos-publications.comfrontiersin.orgspandidos-publications.comnih.gov |
| Bcl-2 | Downregulated | Pancreatic cancer, Multiple myeloma, Breast cancer, T-ALL | spandidos-publications.comfrontiersin.orgspandidos-publications.comnih.govmdpi.com |
| Mcl-1 | Downregulated | Pancreatic cancer, Breast cancer | frontiersin.orgnih.govplos.org |
| Caspase-3 | Activated (Cleaved) | Pancreatic cancer, Multiple myeloma, Breast cancer, Tongue squamous carcinoma | spandidos-publications.comfrontiersin.orgfrontiersin.orgspandidos-publications.comnih.govnih.govnih.govserbiosoc.org.rs |
| Caspase-8 | Activated (Cleaved) | Multiple myeloma, Leukemia | spandidos-publications.comportlandpress.comnih.gov |
| Caspase-9 | Activated (Cleaved) | Multiple myeloma, Breast cancer, Hodgkin lymphoma | frontiersin.orgspandidos-publications.comoncotarget.comnih.gov |
| PARP | Cleaved | Follicular lymphoma, Multiple myeloma, Breast cancer, AML | frontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.gov |
| p21 | Upregulated | Hepatocellular carcinoma, Pancreatic cancer, Breast cancer, Multiple myeloma | dovepress.comspandidos-publications.comfrontiersin.orgspandidos-publications.comnih.govnih.gov |
| p27 | Upregulated | Follicular lymphoma | frontiersin.org |
| Bid | Cleaved | Leukemia | portlandpress.com |
| BAD | Upregulated | T-ALL | mdpi.com |
| Bcl-xL | Downregulated | Breast cancer, T-ALL | frontiersin.orgmdpi.com |
Cellular Differentiation Promotion by this compound
In addition to inducing cell cycle arrest and apoptosis, this compound has been shown to promote cellular differentiation in certain cancer cell types, particularly in hematological malignancies patsnap.comchipscreen.comportlandpress.com. Differentiation can lead to a more mature, less proliferative phenotype, contributing to the anti-tumor effect.
Furthermore, research has explored the effects of this compound on bone marrow mesenchymal stromal cells (MSCs) from patients with myelodysplastic syndromes (MDS), showing that this compound can promote their osteogenic differentiation nih.gov. This suggests a potential role for this compound in modulating the bone marrow microenvironment, which is often dysregulated in hematological malignancies.
Perturbation of Oncogenic Signaling Pathways by this compound
This compound exerts its anti-tumor effects not only through direct epigenetic modulation but also by perturbing various oncogenic signaling pathways that are critical for cancer cell growth, survival, and proliferation dovepress.comspandidos-publications.comfrontiersin.orgbpsbioscience.comnih.govserbiosoc.org.rsashpublications.orghaematologica.org.
Several studies have reported that this compound can inhibit the PI3K/AKT and RAS/MAPK signaling pathways in various cancer cell lines, including colonic cancer and pancreatic cancer cells dovepress.comspandidos-publications.combpsbioscience.com. Inhibition of these pathways can lead to reduced cell proliferation and induction of cell cycle arrest dovepress.comspandidos-publications.com. In follicular lymphoma cells, this compound modulated PI3K/AKT signaling frontiersin.org. Combination studies in acute myeloid leukemia also highlighted that this compound could suppress PI3K/AKT signaling ashpublications.org.
The JAK2/STAT3 signaling pathway has also been identified as a target of this compound in certain cancers nih.govhaematologica.org. Inhibition of this pathway can contribute to reduced cell growth and increased apoptosis nih.govhaematologica.org.
Furthermore, this compound has been shown to affect ERK and mTOR signaling, which are involved in regulating cell proliferation and survival bpsbioscience.comserbiosoc.org.rs. In tongue squamous carcinoma cells, this compound inhibited cell viability and migration through effects on ERK and mTOR phosphorylation serbiosoc.org.rs. In colonic cancer cells, this compound reduced phosphorylated levels of AKT, mTOR, RAF, and ERK1/2 bpsbioscience.com.
Modulation of the c-Myc oncogene, which plays a role in cell proliferation and survival, has also been linked to this compound's mechanism of action spandidos-publications.comzju.edu.cnashpublications.org. This compound can decrease c-Myc expression in multiple myeloma cells spandidos-publications.com and suppress c-Myc signaling in acute myeloid leukemia ashpublications.org.
These findings indicate that this compound's anti-cancer activity is mediated, at least in part, by its ability to disrupt multiple aberrant signaling pathways that drive tumorigenesis.
Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Signaling Pathway Inhibition
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is frequently observed in various cancers. frontiersin.org this compound has been demonstrated to inhibit the PI3K/AKT signaling pathway in several cancer cell lines, including colonic cancer, transformed follicular lymphoma (t-FL), gastric cancer, and chronic myeloid leukemia (CML) cells. dovepress.comfrontiersin.orgdovepress.comnih.gov This inhibition can lead to cell cycle arrest and suppression of proliferation. dovepress.comfrontiersin.org Studies have shown that this compound treatment results in a marked reduction in the expression of phosphorylated AKT (p-AKT) at Ser473 and Thr308, as well as PDK1, a kinase upstream of AKT. frontiersin.orgdovepress.com Downregulation of the PI3K/AKT pathway is considered a relevant mechanism underlying the antitumor activity of this compound in various cancer cell lines. frontiersin.org
Table 1: Effects of this compound on PI3K/AKT Pathway Components
| Cell Line Type | Observed Effect on PI3K/AKT Pathway | Key Proteins Affected (Decrease) | Reference |
| Colonic cancer cell lines | Inhibition | Not specified | dovepress.comtandfonline.com |
| Transformed Follicular Lymphoma | Downregulation | p-AKT (Ser473, Thr308), PDK1 | frontiersin.org |
| Gastric cancer cell lines | Inhibition | p-PI3K, p-AKT | dovepress.com |
| Chronic Myeloid Leukemia (K562) | Suppression | p-PI3K, p-AKT | nih.gov |
| Non-small cell lung cancer (NSCLC) | Inhibition | Not specified | jcancer.org |
Mitogen-Activated Protein Kinase (MAPK/Ras) Signaling Pathway Modulation
The MAPK/Ras pathway is another significant signaling route involved in regulating cell proliferation, differentiation, and survival. This compound has been shown to modulate the MAPK/Ras signaling pathway in various cancer cells. dovepress.comjcancer.orgspandidos-publications.com In colonic cancer cell lines, this compound inhibited the RAS/MAPK pathway, contributing to cell cycle arrest and suppressed proliferation. dovepress.comtandfonline.com this compound also suppressed the phosphorylation levels of proteins in the MAPK signaling pathway in NK/T-cell lymphoma cells. nih.govresearchgate.net
Janus Kinase/Signal Transducer and Activator of Transcription (JAK2/STAT3) Pathway Downregulation
The JAK2/STAT3 signaling pathway is frequently hyperactivated in many cancers and plays a crucial role in promoting cell growth, proliferation, and preventing apoptosis. nih.govspandidos-publications.comjcancer.org this compound has been found to inhibit the JAK2/STAT3 signaling pathway in several cancer types, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL). nih.govspandidos-publications.comjcancer.orgnih.govamegroups.org This inhibition is often accompanied by the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway. nih.govnih.govamegroups.org Downregulation of JAK2/STAT3 signaling by this compound leads to the inhibition of downstream targets such as c-Myc, Bcl-xL, and Mcl-1, which are involved in cell cycle progression and anti-apoptosis, ultimately contributing to cell cycle arrest and apoptosis. nih.govjcancer.orgnih.govamegroups.org
Table 2: Effects of this compound on JAK2/STAT3 Pathway Components
| Cell Line Type | Observed Effect on JAK2/STAT3 Pathway | Key Proteins Affected (Decrease) | Key Proteins Affected (Increase) | Reference |
| MDS and AML cells | Downregulation | JAK2, pJAK2, STAT3, pSTAT3, c-Myc, Bcl-xL, Mcl-1 | SOCS3 | nih.govnih.govamegroups.org |
| Acute monocytic leukemia | Downregulation | JAK2, STAT3, c-Myc | Bax, Caspase-3 | jcancer.org |
| DLBCL | Inhibition | STAT3, Bcl-2 | Not specified | researchgate.net |
NOTCH1/NFATC1 Signaling Pathway Disruption
The NOTCH1 and NFATC1 signaling pathways are involved in various cellular processes, including cell proliferation and immune regulation. This compound has been shown to inhibit the activation of the NOTCH1 and NFATC1 signaling pathways in ABC-type diffuse large B-cell lymphoma (DLBCL) cell lines. nih.govresearchgate.netresearchgate.nettandfonline.comorcid.org This disruption contributes to the inhibition of DLBCL cell activity. nih.govresearchgate.netresearchgate.net
ATM-Chk2-p53-p21 Signaling Pathway Activation
The ATM-Chk2-p53-p21 pathway is a critical DNA damage response pathway that can induce cell cycle arrest and apoptosis. This compound has been shown to activate this pathway in certain cancer cell types, such as NK/T-cell lymphoma and multiple myeloma cells. researchgate.netnih.govresearchgate.netnih.govuni-freiburg.dee-century.us Activation of this pathway by this compound leads to increased levels of phosphorylated p53 and p21, which are key regulators of cell cycle progression. dovepress.comnih.gov This activation contributes to G0/G1 cell cycle arrest and the induction of apoptosis. dovepress.comnih.govnih.gov
Table 3: Effects of this compound on ATM-Chk2-p53-p21 Pathway Components
| Cell Line Type | Observed Effect on ATM-Chk2-p53-p21 Pathway | Key Proteins Affected (Increase) | Reference |
| NK/T-cell lymphoma cells | Activation | p-p53, p21 | researchgate.netnih.govresearchgate.netnih.govuni-freiburg.dee-century.us |
| Colonic cancer cell lines | Activation | p53, phosphorylated-P53, P21 | dovepress.com |
| Pancreatic cancer | Upregulation | p21 | spandidos-publications.comspandidos-publications.com |
| Multiple Myeloma cells | Increase | phosphorylated-cellular tumor antigen p53, p21 | nih.gov |
Effects of this compound on Non-Histone Protein Acetylation and Function
Beyond its well-established role in histone acetylation, this compound also influences the acetylation status of various non-histone proteins, thereby modulating their function and impacting diverse cellular processes. nih.govresearchgate.net This includes effects on proteins involved in signaling pathways, protein degradation, and immune responses. For instance, studies have indicated that this compound's inhibitory effects on certain pathways, such as NF-κB, may be a result of direct effects on pathway-associated non-histone proteins rather than solely through histone acetylation-mediated gene regulation. spandidos-publications.com this compound has also been shown to promote the degradation of the anti-apoptotic protein Mcl-1 through the ubiquitin-proteasome pathway, which involves the ubiquitination of Mcl-1. plos.org This degradation is accompanied by an increase in the acetylated level of Mcl-1. plos.org Furthermore, research suggests that this compound can affect non-histone proteins like HSP90, NF-κB, and AP-1, showing mechanistically superior effects compared to other HDAC inhibitors in some contexts. nih.gov The modulation of non-histone protein acetylation by this compound contributes to its diverse cellular effects, including the inhibition of aerobic metabolism and induction of cell growth arrest in pancreatic cancer cells by promoting Mcl-1 degradation. plos.org
Preclinical Investigations of Chidamide
In Vitro Anti-Tumor Efficacy Studies of Chidamide
In vitro studies using various cancer cell lines have shown that this compound possesses potent anti-proliferative and pro-apoptotic effects. nih.govdovepress.comspandidos-publications.comfrontiersin.orgspandidos-publications.com
Efficacy across Diverse Cancer Cell Lines
This compound has demonstrated efficacy across a broad spectrum of cancer cell lines, encompassing both hematological malignancies and solid tumors. dovepress.comnih.govresearchgate.netspandidos-publications.com
In hematological malignancies, this compound has shown promising activity. In vitro studies revealed that this compound can inhibit proliferation and induce apoptosis in lymphoid and hematologic tumor cells. nih.govnih.gov It has demonstrated efficacy in cell lines derived from peripheral T-cell lymphoma (PTCL), multiple myeloma (MM), acute leukemia, and myelodysplastic syndrome. nih.govresearchgate.netnih.gov For instance, this compound induced caspase-dependent apoptosis in leukemia cell lines. dovepress.com In multiple myeloma cells, this compound inhibited proliferation and invasion and induced apoptosis and cell cycle arrest by increasing the levels of caspase family proteins, p21, and p27. nih.govhaematologica.org Studies in transformed follicular lymphoma (t-FL) cell lines showed that this compound dose-dependently inhibited cell proliferation, caused G0/G1 cycle arrest, and triggered apoptosis. frontiersin.org
This compound has also exhibited anti-tumor activity in various solid tumor cell lines. dovepress.comnih.govresearchgate.netspandidos-publications.com It has been tested in cell lines from breast cancer, pancreatic cancer, colorectal cancer, hepatocellular carcinoma, and non-small cell lung cancer (NSCLC). dovepress.comspandidos-publications.comspandidos-publications.comjcancer.orgnih.gov In pancreatic cancer cell lines, this compound suppressed cell proliferation and induced early apoptosis in a dose-dependent manner. spandidos-publications.com In hepatocellular carcinoma cells, this compound upregulated the cyclin-dependent kinase inhibitor P21, leading to cell cycle arrest. dovepress.comspandidos-publications.com Studies in colorectal cancer cell lines indicated that this compound inhibited the PI3K/AKT and RAS/MAPK signaling pathways, leading to cell cycle arrest and suppression of proliferation. dovepress.com this compound has also shown inhibitory effects on sarcoma cell lines, suppressing proliferation in a dose-dependent manner. bmj.com
Here is a table summarizing some in vitro efficacy data (IC50 values) where available from the search results. Note that IC50 values can vary significantly based on cell line, treatment duration, and experimental conditions.
| Cancer Type | Cell Line(s) | Effect Observed | Key Findings / Mechanism | IC50 Range (µM) | Source |
| Hematological | Lymphoid/Hematologic Tumors | Inhibition of proliferation, apoptosis induction | Cell cycle arrest, regulation of apoptotic proteins. nih.gov | Not specified | nih.govnih.gov |
| Multiple Myeloma | MM cell lines, patient cells | Inhibition of proliferation and invasion, apoptosis | Increased caspase family proteins, p21, p27; modulated SDHA. nih.govhaematologica.org | Not specified | nih.govhaematologica.org |
| Transformed FL | t-FL cell lines | Dose-dependent inhibition of proliferation, apoptosis | G0/G1 cycle arrest, caspase-dependent apoptosis, PI3K-AKT pathway modulation. frontiersin.orgnih.gov | 4.5 - 30 (24h) | nih.gov |
| Hepatocellular Carcinoma | BEL-7402, HCC-9204, others | Inhibition of cell growth, apoptosis | Up-regulation of p21, G1 cell cycle arrest. dovepress.comspandidos-publications.com | 1 - 13 | spandidos-publications.com |
| Pancreatic Cancer | PaTu8988, others | Suppression of proliferation, apoptosis induction | Increased Bax/Bcl-2 ratio, decreased type I HDACs and p21. dovepress.comspandidos-publications.com | Not specified | dovepress.comspandidos-publications.com |
| Colorectal Cancer | Colon cancer cell lines | Suppression of proliferation | Inhibition of PI3K/AKT and RAS/MAPK pathways, cell cycle arrest. dovepress.com | Not specified | dovepress.com |
| NSCLC | HCC827, H661, Calu-3 | Inhibition of proliferation, apoptosis | Synergistic effect with crizotinib, decreased c-MET mRNA methylation. nih.gov | Not specified | nih.gov |
| Sarcoma | HT-1080, SK-LMS-1, T778 | Suppression of proliferation | Dose-dependent inhibition, decreased HDAC1, 2, 3 expression. bmj.com | Not specified | bmj.com |
Synergy of this compound with Conventional Chemotherapeutic Agents
Preclinical studies have demonstrated that this compound can synergize with conventional chemotherapeutic agents, potentially enhancing their anti-tumor effects. dovepress.comnih.govwjgnet.com this compound has shown synergistic effects with gemcitabine (B846) in pancreatic cancer cells, enhancing cell growth arrest and apoptosis. dovepress.com This synergy was attributed to the downregulation of the antiapoptotic protein MCL-1, loss of mitochondrial membrane potential, increased DNA double-strand breaks, S phase arrest, and suppression of CHK1 expression. dovepress.com In non-small cell lung cancer cell lines, this compound synergized with carboplatin (B1684641) in suppressing cellular proliferation. dovepress.com this compound combined with doxorubicin (B1662922) showed significant cytotoxicity in multidrug-resistant breast cancer cells. frontiersin.org The combination of this compound and conventional chemotherapy has also shown potential in treating lymphomas, enhancing the sensitivity of lymphoma cells to chemotherapy and potentially reversing chemoresistance. nih.govwjgnet.com Synergy has also been observed with lenalidomide (B1683929) and bortezomib (B1684674) in multiple myeloma cells under most concentrations tested in vitro. nih.gov
This compound-Mediated Reversal of Drug Resistance Mechanisms (e.g., DNA Damage Repair Pathway Modulation, Epithelial-Mesenchymal Transition)
This compound has shown potential in reversing drug resistance mechanisms in cancer cells. chipscreen.comamegroups.orgfrontiersin.org It can reverse the epithelial-mesenchymal transition (EMT) of tumor cells through epigenetic regulatory mechanisms, which may play a role in restoring sensitivity to drug-resistant tumor cells. chipscreen.comamegroups.org In triple-negative breast cancer (TNBC) cells resistant to the PARP inhibitor fluzoparib (B607573), this compound reversed resistance by reducing the expression levels of RAD51 and MRE11, key proteins involved in DNA damage repair. frontiersin.orgresearchgate.net This combination also arrested the cell cycle at the G2/M phase and induced apoptosis. frontiersin.orgresearchgate.net this compound combined with doxorubicin was found to reverse multidrug resistance in breast cancer, potentially through p53-driven cell cycle arrest and apoptosis induction. frontiersin.org this compound can also enhance the sensitivity of NSCLC cells to crizotinib, a tyrosine kinase inhibitor, in a c-MET expression-dependent manner. nih.gov
In Vivo Anti-Tumor Activity of this compound in Animal Models
Preclinical studies in animal models have provided in vivo evidence of this compound's anti-tumor activity. spandidos-publications.comfrontiersin.orgjcancer.orgnih.govbmj.comresearchgate.nettandfonline.comresearchgate.net In pancreatic cancer murine models, this compound administration significantly inhibited tumor growth and induced tumor cell apoptosis. spandidos-publications.com In xenograft models of transformed follicular lymphoma, this compound treatment resulted in obvious tumor growth inhibition with no fatal toxicity observed at the tested dose. frontiersin.org Studies in NSCLC xenograft models demonstrated that this compound monotherapy and co-treatment with icotinib (B1223) showed anti-tumor activity against EGFR-mutant, EGFR-TKI-resistant tumors. jcancer.org In a nude mouse model of patient-derived diffuse large B-cell lymphoma (DLBCL), this compound significantly repressed tumor growth. tandfonline.com In vivo studies using a fluzoparib-resistant TNBC xenograft model showed that this compound combined with fluzoparib significantly inhibited the proliferation, migration, and invasiveness of drug-resistant cells and restored fluzoparib sensitivity. frontiersin.orgresearchgate.net this compound has also demonstrated anti-tumor activity in a murine model of sarcoma, both as a single agent and in combination with an anti-PD-1 antibody. bmj.com Furthermore, in a disseminated murine model of multiple myeloma, this compound not only partially decreased the tumor burden but also prevented tumor-associated bone loss. haematologica.org
Here is a table summarizing some in vivo anti-tumor activity findings:
| Cancer Type | Animal Model | Treatment(s) | Key Findings | Source |
| Pancreatic Cancer | Pancreatic tumor murine model | This compound | Significantly inhibited tumor growth, induced tumor cell apoptosis. spandidos-publications.com | spandidos-publications.com |
| Transformed FL | CB17/Icr-Prkdcscid/IcrlcoCrl mouse xenograft | This compound (10 mg/kg/day orally) | Obvious tumor growth inhibition, no fatal toxicity observed. frontiersin.org | frontiersin.org |
| NSCLC | BALB/c nude mice xenografts (HCC827IR, H1975) | This compound alone or + icotinib | Antitumor activity against EGFR-mutant, EGFR-TKI-resistant tumors; inhibited tumor growth. jcancer.org | jcancer.org |
| DLBCL | Patient-derived DLBCL xenograft nude mouse | This compound (20 mg/kg daily for 21 days) | Significantly repressed tumor growth, significantly reduced tumor volume and mass. tandfonline.com | tandfonline.com |
| Triple-Negative Breast Cancer | Fluzoparib-resistant TNBC xenograft mouse | This compound + fluzoparib | Significantly inhibited proliferation, migration, invasiveness; restored fluzoparib sensitivity; inhibited RAD51 and MRE11 expression. frontiersin.orgresearchgate.net | frontiersin.orgresearchgate.net |
| Sarcoma | Immunocompetent murine model (MCA205 cells) | This compound (12.5 mg/kg) alone or + anti-PD-1 | Decreased tumor growth (alone and in combination). bmj.com | bmj.com |
| Multiple Myeloma | Disseminated murine model | This compound | Partially decreased tumor burden, prevented tumor-associated bone loss. haematologica.org | haematologica.org |
| Laryngeal Cancer | Animal experiments | This compound | Significant antitumour activity against xenografts. researchgate.net | researchgate.net |
This compound Efficacy in Xenograft Models of Tumor Growth Inhibition
This compound has demonstrated antitumor activity in various xenograft models. In a murine xenograft model of colonic cancer, this compound treatment led to increased levels of P53, phosphorylated-P53, and P21, while suppressing cyclin-dependent kinase 4 expression in tumor cells. dovepress.com The treatment also inhibited signaling through the AKT, mTOR, RAF, and ERK1/2 pathways. dovepress.com
In a transformed follicular lymphoma (t-FL) tumor xenograft model using DOHH2 cells, oral administration of this compound (10 mg/kg/day) for three weeks resulted in obvious tumor growth inhibition compared to the vehicle control group. nih.gov This inhibition was observed after 13 days of treatment and occurred with no fatal toxicity. nih.gov Immunohistochemical staining of tumor tissues from this compound-treated mice showed decreased levels of Ki-67 and PCNA, indicating reduced proliferation. nih.gov Western blot analysis revealed that this compound suppressed the PDK1-Akt-P27-CDK2 signaling pathway in vivo, consistent with in vitro findings. nih.gov Specifically, treated mice showed significantly reduced p-PDK1 expression and markedly increased expression of P27, cleaved caspase-3, and cleaved PARP. nih.gov
Studies in non-small cell lung cancer (NSCLC) xenograft models also showed the antitumor activity of this compound. nih.gov In HCC827IR xenograft models, this compound monotherapy significantly inhibited tumor growth compared to vehicle or icotinib-treated groups. nih.gov
In pancreatic cancer xenograft models, this compound administration significantly inhibited tumor growth and induced tumor cell apoptosis in a dose-dependent manner. spandidos-publications.com This was associated with decreased expression of type I HDACs and p21, and promotion of mitochondrial apoptosis pathway-dependent cell apoptosis by regulating the ratio of Bax/Bcl-2 and uncleaved Caspase-3. spandidos-publications.com
The following table summarizes findings on this compound monotherapy in selected xenograft models:
| Xenograft Model (Cell Line) | Species | Treatment Regimen | Key Findings | Source |
| Colonic Cancer | Murine | This compound (Monotherapy) | Increased P53, phosphorylated-P53, P21; suppressed cyclin-dependent kinase 4; blocked AKT, mTOR, RAF, ERK1/2 pathways. | dovepress.com |
| Transformed Follicular Lymphoma (DOHH2) | Mouse | This compound (10 mg/kg/day) | Obvious tumor growth inhibition; decreased Ki-67, PCNA; suppressed PDK1-Akt-P27-CDK2 pathway; increased P27, cleaved caspase-3, cleaved PARP. | nih.gov |
| NSCLC (HCC827IR) | BALB/c nude mouse | This compound (25mg/kg, 3x/week) | Significantly inhibited tumor growth. | nih.gov |
| Pancreatic Cancer | Murine | This compound (Dose-dependent) | Significantly inhibited tumor growth; induced apoptosis; decreased type I HDACs, p21; regulated Bax/Bcl-2 ratio. | spandidos-publications.com |
Synergistic Efficacy of this compound in Combination Therapy Regimens In Vivo
Preclinical studies have extensively investigated the synergistic potential of this compound in combination with other therapeutic agents in vivo.
In a murine xenograft model of colonic cancer, the combination of this compound and 5-fluorouracil (B62378) increased levels of P53, phosphorylated-P53, and P21, while suppressing cyclin-dependent kinase 4 expression in tumor cells. dovepress.com This combination also blocked signaling via the AKT, mTOR, RAF, and ERK1/2 pathways. dovepress.com
In NSCLC xenograft models, co-administration of this compound and icotinib demonstrated marked tumor shrinkage in H1975 xenograft models, which were resistant to EGFR-TKIs. nih.gov Monotherapy with either this compound or icotinib resulted in only a marginal decrease in tumor volume in this model. nih.gov
The combination of this compound and fluzoparib, a PARP inhibitor, significantly inhibited the proliferation, migration, and invasiveness of fluzoparib-resistant triple-negative breast cancer (TNBC) cells in xenograft models and restored fluzoparib sensitivity. frontiersin.org The combination treatment significantly inhibited the expression of the drug resistance genes RAD51 and MRE11, arrested the cell cycle at the G2/M phase, and induced cell apoptosis. frontiersin.org The antitumor effects of the combination were greater than those of either single drug in the xenograft models. frontiersin.org In a TNBC mouse model using MDA-MB-231 cells, the combination of this compound and PFI-1 (a BET inhibitor) elicited a synergistic effect on tumor growth, resulting in lower tumor volume compared to monotherapy groups. ajol.info This combination also suppressed p-STAT3 levels in vivo. ajol.info
Studies in gastric cancer xenograft models showed that the combination of low-dose this compound and bortezomib (a proteasome inhibitor) significantly inhibited tumor growth compared to PBS or low doses of each drug alone. dovepress.com This combination also inhibited the proliferation, migration, and invasion of gastric cancer cell lines in vitro and induced apoptosis. dovepress.com
In a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML), a triple combination of venetoclax (B612062), this compound, and azacitidine showed synergy in AML leukemia stem cell-like cells and the PDX model. ashpublications.org
Combining this compound with PD-1 blockade in an immunocompetent murine model of soft tissue sarcoma resulted in enhanced survival and increased antitumor activity compared with single therapy and untreated groups. bmj.com this compound was found to upregulate PD-L1 expression in sarcoma in vitro and in vivo, increase the infiltration of CD8+ T cells, and reduce myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. bmj.com
The synergistic anti-multiple myeloma (MM) activities between this compound and bortezomib have been observed in preclinical studies. jcancer.org In MM xenograft mice treated with the combination of this compound and bortezomib, decreased tumor growth was observed compared to mice treated with single drugs. jcancer.org
The following table summarizes findings on this compound in selected in vivo combination therapy regimens:
| Xenograft Model (Cell Line) | Combination Therapy | Key Findings | Source |
| Colonic Cancer | This compound + 5-fluorouracil | Increased P53, phosphorylated-P53, P21; suppressed cyclin-dependent kinase 4; blocked AKT, mTOR, RAF, ERK1/2 pathways. | dovepress.com |
| NSCLC (H1975) | This compound + Icotinib | Marked tumor shrinkage. | nih.gov |
| TNBC (HCC1937-FR) | This compound + Fluzoparib | Significantly inhibited proliferation, migration, invasiveness; restored fluzoparib sensitivity; inhibited RAD51, MRE11; arrested cell cycle at G2/M; induced apoptosis. | frontiersin.org |
| TNBC (MDA-MB-231) | This compound + PFI-1 | Synergistic effect on tumor growth; suppressed p-STAT3 levels. | ajol.info |
| Transformed Follicular Lymphoma (SU-DHL4) | This compound + Venetoclax | Significantly reduced tumor burden; extended overall survival; disrupted mitochondrial membrane potential; modulated Wnt signaling pathway. | nih.gov |
| Gastric Cancer (MGC-803) | This compound + Bortezomib | Significantly inhibited tumor growth; inhibited proliferation, migration, invasion; induced apoptosis. | dovepress.com |
| AML (PDX model) | This compound + Venetoclax + Azacitidine | Synergy in AML LSCs-like cells and PDX model. | ashpublications.org |
| Soft Tissue Sarcoma (MCA205) | This compound + anti-PD-1 antibody | Enhanced survival; increased antitumor activity; upregulated PD-L1; increased CD8+ T cell infiltration; reduced MDSCs. | bmj.com |
| Multiple Myeloma (ARP-1) | This compound + Bortezomib | Decreased tumor growth; synergistic anti-MM activity. | jcancer.org |
Clinical Development and Translational Research of Chidamide
Early Phase Clinical Studies of Chidamide (Phase I/Ib): Pharmacodynamic Assessments
Early-phase clinical trials were crucial in establishing the foundational safety, pharmacokinetic (PK), and pharmacodynamic (PD) profiles of this compound. A Phase I study involving patients with advanced solid tumors and lymphomas evaluated oral this compound administered either twice or three times weekly. nih.gov Pharmacodynamic assessments in this trial revealed a significant induction of histone H3 acetylation in peripheral white blood cells following a single dose, confirming the drug's mechanism of action as an HDAC inhibitor. nih.gov The pharmacokinetic analysis showed a half-life (t½) of 16.8–18.3 hours and a time to maximum concentration (Tmax) of 1-2 hours in most cases, with dose-related increases in maximum concentration (Cmax) and area under the curve (AUC). nih.gov These favorable PK and PD profiles, along with preliminary anti-tumor activity, supported further clinical development. nih.gov
Phase II/III Clinical Trials of this compound in Specific Malignancies
Following the promising results from early studies, this compound advanced into Phase II and III trials focusing on specific types of cancer where HDAC inhibition was hypothesized to be a viable therapeutic strategy.
Another Phase IIb study of tucidinostat (B48606) (this compound) in patients with R/R PTCL reported an ORR of 46%, with a complete response rate of 11% (5 of 46 patients). haematologica.org The AITL subtype again showed a high response rate at 88%. haematologica.org The median PFS was 5.6 months, and the median OS was 22.8 months. haematologica.org
In the frontline setting, a Phase II study (SWIFT study) is evaluating this compound in combination with the CHOP regimen (cyclophosphamide, doxorubicin (B1662922), vincristine, and prednisone) for previously untreated PTCL with a T follicular helper phenotype (PTCL-TFH). ashpublications.org Preliminary results in 14 evaluable patients, all with the AITL subtype, showed an impressive ORR of 85.7% and a CR rate of 71.4%. ashpublications.org Furthermore, a Phase III trial investigating the addition of this compound and azacitidine to CHOP (AC-CHOP) for untreated PTCL showed a trend toward a higher CR rate (55.0% vs. 26.7%) compared to CHOP alone, although the difference in ORR was not statistically significant (60.0% vs. 53.3%). ashpublications.org
| Trial Phase | Patient Population | Treatment | Key Findings |
| Phase II | R/R PTCL | This compound Monotherapy | ORR: 28%; CR/CRu: 14%; Median PFS: 2.1 months; Median OS: 21.4 months. h1.conih.govresearchgate.net |
| Phase IIb | R/R PTCL | This compound Monotherapy | ORR: 46%; CR: 11%; Median PFS: 5.6 months; Median OS: 22.8 months. haematologica.org |
| Phase II | Untreated PTCL-TFH | This compound + CHOP | (Preliminary) ORR: 85.7%; CR: 71.4%. ashpublications.org |
| Phase III | Untreated PTCL | This compound + Azacitidine + CHOP vs. CHOP | ORR: 60.0% vs. 53.3%; CR: 55.0% vs. 26.7%. ashpublications.org |
In hormone receptor-positive (HR+) advanced breast cancer, an exploratory clinical study combining this compound with exemestane (B1683764) for patients who had progressed on previous endocrine therapy showed promising efficacy. nih.gov The combination yielded an ORR of 20% and a median PFS of 7.6 months. nih.gov A subsequent pilot study preceding a Phase III trial confirmed these findings, reporting a median PFS of 7.6 months in 18 evaluable patients. asco.org The Phase III ACE trial later demonstrated that this compound plus exemestane significantly improved PFS compared to placebo plus exemestane in postmenopausal patients with HR-positive, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy. nih.gov
For triple-negative breast cancer (TNBC), a Phase II single-arm study investigated this compound in combination with cisplatin (B142131) for metastatic TNBC. amegroups.orgnih.govresearchgate.net The study enrolled 16 patients, and in the 15 evaluable patients, the confirmed ORR was 26.67%. amegroups.orgnih.gov The median PFS was 9.8 weeks. amegroups.orgnih.govresearchgate.net The study did not meet its predefined efficacy criteria to proceed to the next stage, suggesting that the addition of this compound did not significantly improve the efficacy of cisplatin in this setting. amegroups.orgnih.gov
| Trial Phase | Breast Cancer Subtype | Treatment | Key Findings |
| Exploratory | HR+ Advanced | This compound + Exemestane | ORR: 20%; Median PFS: 7.6 months. nih.gov |
| Phase III (ACE) | HR+/HER2- Advanced | This compound + Exemestane | Significantly improved PFS vs. placebo + exemestane. nih.gov |
| Phase II | Metastatic TNBC | This compound + Cisplatin | ORR: 26.67%; Median PFS: 9.8 weeks. amegroups.orgnih.gov |
The efficacy of this compound has also been explored in diffuse large B-cell lymphoma (DLBCL). A multicenter, single-arm, Phase II trial (TRUST) evaluated this compound combined with the R-GemOx regimen (rituximab, gemcitabine (B846), and oxaliplatin) in transplantation-ineligible patients with R/R DLBCL. nih.gov The study enrolled 54 patients and reported an ORR of 59.3%. nih.gov With a median follow-up of 38.1 months, the median PFS was 7.4 months, and the median OS was 23.9 months. nih.gov Another study focused on R/R DLBCL patients with MYC positivity, combining this compound with Bruton tyrosine kinase (BTK) inhibitors. ashpublications.org In 12 enrolled patients, the best ORR was 66.67%, with 50% achieving a complete response. ashpublications.org
| Trial Phase | Patient Population | Treatment | Key Findings |
| Phase II (TRUST) | R/R DLBCL (transplant-ineligible) | This compound + R-GemOx | ORR: 59.3%; Median PFS: 7.4 months; Median OS: 23.9 months. nih.gov |
| Retrospective Study | R/R DLBCL with MYC+ | This compound + BTK inhibitors | ORR: 66.67%; CR: 50%. ashpublications.org |
In the treatment of extranodal natural killer/T-cell lymphoma (ENKTL), this compound has been tested in combination with immunotherapy and chemotherapy. A Phase Ib/II study (SCENT trial) combined this compound with the anti-PD-1 antibody sintilimab for R/R ENKTL. nih.gov The intention-to-treat population (n=37) had an ORR of 59.5% and a CR rate of 48.6%. nih.gov The median PFS was 23.2 months, and the median OS was 32.9 months. nih.gov
For newly diagnosed, early-stage ENKTL, the SCENT-2 trial, a Phase II study, evaluated two cycles of sintilimab plus this compound followed by the P-GemOx regimen. ascopubs.org Preliminary results in 46 evaluable patients after the initial two cycles showed an ORR of 78.2% and a CR rate of 60.3%. ascopubs.org After the chemotherapy portion, the CRR was 95.2% among 42 response-evaluable patients. ascopubs.org Another Phase II trial for stages I/II ENKTL used a combination of this compound, tislelizumab, and pegaspargase with radiotherapy. nih.gov Among 28 patients evaluated before radiation, the ORR was 89.3% and the CRR was 71.4%. nih.gov
| Trial Phase | Patient Population | Treatment | Key Findings |
| Phase Ib/II (SCENT) | R/R ENKTL | This compound + Sintilimab | ORR: 59.5%; CR: 48.6%; Median PFS: 23.2 months. nih.gov |
| Phase II (SCENT-2) | Newly Diagnosed Early-Stage ENKTL | This compound + Sintilimab then P-GemOx | (Preliminary) Post-induction CRR: 60.3%; Post-chemo CRR: 95.2%. ascopubs.org |
| Phase II | Stage I/II ENKTL | This compound + Tislelizumab + Pegaspargase + Radiotherapy | Pre-radiation ORR: 89.3%; Pre-radiation CRR: 71.4%. nih.gov |
Preclinical studies have indicated that this compound can induce G0/G1 arrest and apoptosis in myelodysplastic syndromes (MDS) cell lines, suggesting its potential utility in treating MDS. nih.govashpublications.org Research has also shown a synergistic effect when combining this compound with cytarabine in MDS cells. nih.gov
| Trial Phase | Patient Population | Treatment | Key Findings |
| Phase II | Relapsed AML/MDS post-transplant | CCAG regimen + DLI | CR: 45%; 1-year OS: 56.7%. researchgate.net |
| Prospective Study | R/R AML | CDCAG-VEN regimen | 1-year OS: 63.3% (vs. 35.1% in historical control). nih.gov |
Neuroblastoma
The clinical investigation of this compound in pediatric solid tumors, specifically neuroblastoma, has been limited but has shown potential in preclinical models. Neuroblastoma is a common extracranial solid tumor in children, and novel therapeutic strategies are needed for recurrent or refractory cases. Histone deacetylase (HDAC) inhibitors, as a class of drugs, have demonstrated the ability to inhibit proliferation, promote cell cycle arrest, and induce apoptosis in neuroblastoma cell lines.
A significant step in the clinical evaluation of this compound for this indication is a Phase I trial (NCT05338541) designed to assess its combination with oral etoposide (B1684455) in pediatric patients with refractory or recurrent neuroblastoma. nih.govresearchgate.netdovepress.comnih.gov This study aimed to determine the maximum tolerated dose (MTD) of this compound when used alongside a standard chemotherapy agent. The trial enrolled 31 patients with a median age of 7 years. nih.govresearchgate.netdovepress.com The findings established an MTD for this compound in this combination, and while no objective responses were observed, the regimen was noted for achieving prolonged disease stability in some patients, suggesting a potential role that warrants further investigation, particularly in the context of minimal residual disease. nih.govresearchgate.netdovepress.com
Clinical Efficacy of this compound in Combination Therapeutic Strategies
This compound's mechanism of action, involving the epigenetic modulation of gene expression, provides a strong rationale for its use in combination with other anticancer agents. This approach aims to create synergistic effects, overcome resistance mechanisms, and enhance therapeutic efficacy across a range of malignancies.
The integration of this compound with conventional chemotherapy has been explored to enhance cytotoxic effects and overcome drug resistance. Preclinical studies have indicated that this compound can act synergistically with DNA-damaging agents like cisplatin. However, clinical outcomes have varied.
In a phase II study involving patients with metastatic triple-negative breast cancer (TNBC), the addition of this compound to cisplatin did not demonstrate an improvement in efficacy, leading to the trial's discontinuation. amegroups.org
Conversely, in pediatric patients with refractory or recurrent neuroblastoma, a phase I trial combining this compound with oral etoposide established a tolerable dose and noted prolonged disease stability, indicating a potential benefit in this specific context. nih.govresearchgate.netdovepress.com
The table below summarizes the findings from a key clinical trial integrating this compound with chemotherapy.
| Trial Identifier | Cancer Type | Combination Agent | Key Findings |
| NCT05338541 | Refractory/Recurrent Neuroblastoma | Etoposide | MTD of this compound established at 14 mg/m²/d twice weekly. No objective responses, but prolonged disease stability was observed. nih.govresearchgate.netdovepress.com |
A significant area of success for this compound has been its combination with endocrine therapy for hormone receptor-positive (HR+), HER2-negative breast cancer. Resistance to endocrine therapy is a major clinical challenge, and this compound has been shown to potentially reverse this by modulating the estrogen receptor pathway.
The landmark phase III ACE trial demonstrated that combining this compound with the aromatase inhibitor exemestane significantly improved progression-free survival (PFS) in postmenopausal patients with HR+, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy. nih.gov
A subsequent real-world, multicenter study confirmed these findings, analyzing 157 patients treated with this compound in combination with various endocrine agents, most commonly aromatase inhibitors. nih.gov The study reported a median PFS of 4.2 months, an objective response rate (ORR) of 7.5%, and a clinical benefit rate (CBR) of 31.3%, reinforcing the efficacy of this combination in a real-world setting. nih.gov
The data from the real-world study is presented below.
| Patient Cohort | Median PFS (95% CI) | ORR | CBR |
| 157 MBC Patients | 4.2 months (3.8–4.5) | 7.5% | 31.3% |
The immunomodulatory properties of this compound make it a promising partner for immune checkpoint inhibitors (ICIs). Preclinical research suggests that this compound can enhance anti-tumor immunity by upregulating genes related to adaptive immune responses and promoting T-cell recognition of tumor cells. dovepress.comnih.gov
In preclinical models of NK/T-cell lymphoma, the combination of this compound with a humanized PD-1 antibody resulted in significant tumor rejection and a strong synergistic effect. nih.gov The tumor inhibition rate for the combination was 85.7% in one model and 64.6% in another, substantially higher than either agent alone. nih.gov The mechanism was linked to enhanced T-cell chemokine expression and an augmented interferon-gamma (IFN-γ) response. nih.gov
These promising preclinical results have led to the initiation of clinical trials. One ongoing study is evaluating the combination of this compound with sintilimab (a PD-1 inhibitor) and radiotherapy in patients with advanced HER2-negative breast cancer. dovepress.comnih.gov
This compound is being investigated for its potential to sensitize cancer cells to radiation and to work synergistically with radiotherapy's immune-modulating effects. Radiation can induce immunogenic cell death, releasing tumor antigens that can be more effectively recognized by an immune system primed by this compound.
A prospective phase II clinical trial is currently evaluating a combination of this compound, the PD-1 inhibitor tislelizumab, and pegaspargase with intensity-modulated radiation therapy (IMRT) as a first-line treatment for early-stage, high-risk extranodal NK/T-cell lymphoma (ENKTL). nih.gov This study aims to leverage the combined effects of epigenetic modulation, immune checkpoint blockade, and radiotherapy to improve outcomes. nih.gov
Similarly, a single-arm prospective study is investigating the triple combination of this compound, the PD-1 inhibitor sintilimab, and immuno-radiotherapy for HER2-negative advanced breast cancer. dovepress.comnih.govnih.gov This trial is designed to test the hypothesis that the epigenetic modulation by this compound and the immune microenvironment modulation by radiotherapy can synergistically enhance the efficacy of immunotherapy. nih.govnih.gov
Combining this compound with other targeted therapies is a strategy to attack cancer cells through complementary pathways, potentially leading to enhanced apoptosis and overcoming resistance.
BCL-2 Inhibitors: The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis, and its inhibition is a validated therapeutic strategy. Preclinical studies have shown that this compound can synergize with the BCL-2 inhibitor venetoclax (B612062) in various hematological malignancies. In acute myeloid leukemia (AML) and multiple myeloma cells, the combination synergistically promoted apoptosis. nih.govresearchgate.net In diffuse large B-cell lymphoma (DLBCL), the combination of this compound and venetoclax significantly reduced the protein levels of MYC, TP53, and BCL2, while increasing pro-apoptotic BIM, leading to enhanced cell death. nih.gov These findings are supported by a phase II trial in relapsed/refractory AML, where the combination of venetoclax, this compound, and azacitidine demonstrated encouraging efficacy and a manageable safety profile. ashpublications.org
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in DNA damage repair, such as those with BRCA mutations. This compound has been shown to downregulate homologous recombination repair genes, potentially sensitizing cancer cells to PARP inhibitors. Preclinical studies in triple-negative breast cancer (TNBC) demonstrated that this compound could enhance the efficacy of the PARP inhibitor olaparib. nih.gov Furthermore, research has shown that this compound can reverse resistance to the PARP inhibitor fluzoparib (B607573) in TNBC cells by reducing the expression of key DNA repair proteins RAD51 and MRE11. nih.govresearchgate.net
The table below summarizes key findings for this compound in combination with targeted agents.
| Targeted Agent Class | Combination Agent(s) | Cancer Model | Key Preclinical/Clinical Findings |
| BCL-2 Inhibitor | Venetoclax | AML, DLBCL | Synergistically promotes apoptosis; reduces levels of MYC, TP53, and BCL2 proteins. nih.govnih.gov |
| BCL-2 Inhibitor | Venetoclax, Azacitidine | R/R AML | Encouraging clinical efficacy with high overall response rates. ashpublications.org |
| PARP Inhibitor | Olaparib, Fluzoparib | TNBC | Enhances efficacy and reverses PARP inhibitor resistance by downregulating DNA repair proteins (RAD51, MRE11). nih.govnih.govresearchgate.net |
Clinical Outcome Measures in this compound Trials
This compound, a novel benzamide class of histone deacetylase (HDAC) inhibitor, has been evaluated in numerous clinical trials across a range of hematological and solid tumors. nih.govamegroups.orgresearchgate.net The efficacy of this compound, both as a monotherapy and in combination with other agents, is assessed using several standard clinical outcome measures. These measures provide a quantitative evaluation of the treatment's ability to shrink tumors, delay disease progression, and improve patient survival.
Objective Response Rate (ORR)
The Objective Response Rate (ORR) is a critical measure of antitumor activity, representing the proportion of patients whose tumors shrink by a predefined amount.
In a pivotal phase II study involving patients with relapsed or refractory peripheral T-cell lymphoma (R/R PTCL), this compound monotherapy demonstrated an ORR of 28%. researchgate.net A multi-center, real-world study in China involving 548 patients with R/R PTCL showed an ORR of 58.6% for this compound monotherapy and 73.2% for this compound-containing combination therapies. nih.gov For specific PTCL subtypes, patients with angioimmunoblastic T-cell lymphoma (AITL) treated with this compound have shown a higher ORR, reaching 50% in some studies. researchgate.netfrontiersin.orgresearchgate.net
Trials in other malignancies have also been conducted. For hormone receptor-positive, HER2-negative metastatic breast cancer, a real-world study of this compound combined with endocrine therapy reported an ORR of 7.5%. nih.gov In metastatic triple-negative breast cancer (TNBC), a phase II study of this compound plus cisplatin resulted in an ORR of 26.67%. amegroups.org Furthermore, a phase 2 study in advanced urothelial carcinoma combining this compound with the PD-1 inhibitor tislelizumab showed an ORR of 44.4%. ascopubs.orgresearchgate.net
Table 1: Objective Response Rate (ORR) in this compound Clinical Trials
| Cancer Type | Treatment | ORR (%) | Source(s) |
|---|---|---|---|
| Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | This compound Monotherapy | 28 | researchgate.net |
| R/R PTCL | This compound Monotherapy (Real-world study) | 58.6 | nih.gov |
| R/R PTCL | This compound Combination Therapy (Real-world study) | 73.2 | nih.gov |
| Angioimmunoblastic T-cell Lymphoma (AITL) | This compound Monotherapy | 50 | researchgate.netfrontiersin.org |
| Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) | This compound + R-GemOx | 59.3 | nih.gov |
| R/R DLBCL | This compound + R-GDP | 79.1 | nih.gov |
| Metastatic Breast Cancer (HR+, HER2-) | This compound + Endocrine Therapy | 7.5 | nih.gov |
| Metastatic Triple-Negative Breast Cancer (TNBC) | This compound + Cisplatin | 26.67 | amegroups.org |
| Advanced Urothelial Carcinoma | This compound + Tislelizumab | 44.4 | ascopubs.orgresearchgate.net |
Complete Response Rate (CRR)
The Complete Response Rate (CRR) or Complete Remission (CR) rate, a component of the ORR, signifies the percentage of patients in whom all signs of cancer have disappeared.
In the pivotal phase II study for R/R PTCL, the CR/CRu (unconfirmed complete response) rate was 14%. researchgate.net The larger, real-world study on R/R PTCL reported a CR rate of 21.1% with this compound monotherapy and 25.4% with combination therapies. nih.gov For patients with AITL, the CR/CRu rate reached as high as 40% in one study. researchgate.netfrontiersin.org
For patients with R/R DLBCL, the combination of this compound and R-GemOx yielded a CR rate of 27.8%. nih.gov When combined with R-GDP in a similar patient population, the CR rate was 45.8%. nih.gov In a study focused on newly diagnosed AITL, the addition of this compound to the CHOP regimen resulted in a significantly higher CR rate of 72.7% compared to 42.4% with CHOP alone, particularly in high-risk patients. frontiersin.org
Table 2: Complete Response Rate (CRR) in this compound Clinical Trials
| Cancer Type | Treatment | CRR (%) | Source(s) |
|---|---|---|---|
| Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | This compound Monotherapy | 14 | researchgate.net |
| R/R PTCL | This compound Monotherapy (Real-world study) | 21.1 | nih.gov |
| R/R PTCL | This compound Combination Therapy (Real-world study) | 25.4 | nih.gov |
| Angioimmunoblastic T-cell Lymphoma (AITL) | This compound Monotherapy | 40 | researchgate.netfrontiersin.org |
| Newly Diagnosed AITL (High-risk) | This compound + CHOP | Not specified, but superior to control | nih.gov |
| Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) | This compound + R-GemOx | 27.8 | nih.gov |
| R/R DLBCL | This compound + R-GDP | 45.8 | nih.gov |
Progression-Free Survival (PFS)
Progression-Free Survival (PFS) measures the length of time during and after treatment that a patient lives with the disease but it does not get worse.
In a phase II study of R/R PTCL, the median PFS was 2.1 months. researchgate.netfrontiersin.org A phase IIb study in a similar patient population reported a median PFS of 5.6 months. haematologica.org For newly diagnosed AITL, adding this compound to CHOP chemotherapy extended the median PFS to 22 months, compared to 11 months for CHOP alone. frontiersin.orgnih.gov
In R/R DLBCL, the combination of this compound with R-GemOx resulted in a median PFS of 7.4 months. nih.gov For patients with hormone receptor-positive, HER2-negative metastatic breast cancer, a real-world study found a median PFS of 4.2 months with this compound plus endocrine therapy. nih.gov An exploratory study in a similar breast cancer population combining this compound with exemestane reported a median PFS of 7.6 months. cjcrcn.org In advanced urothelial carcinoma, this compound combined with tislelizumab demonstrated a median PFS of 7.0 months. ascopubs.orgresearchgate.net
Table 3: Progression-Free Survival (PFS) in this compound Clinical Trials
| Cancer Type | Treatment | Median PFS (months) | Source(s) |
|---|---|---|---|
| Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | This compound Monotherapy | 2.1 | researchgate.netfrontiersin.org |
| R/R PTCL | Tucidinostat (this compound) | 5.6 | haematologica.org |
| Newly Diagnosed Angioimmunoblastic T-cell Lymphoma (AITL) | This compound + CHOP | 22 | frontiersin.orgnih.gov |
| Newly Diagnosed AITL | CHOP alone | 11 | frontiersin.orgnih.gov |
| Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) | This compound + R-GemOx | 7.4 | nih.gov |
| Metastatic Breast Cancer (HR+, HER2-) | This compound + Endocrine Therapy | 4.2 | nih.gov |
| Advanced Breast Cancer (HR+) | This compound + Exemestane | 7.6 | cjcrcn.org |
| Advanced Urothelial Carcinoma | This compound + Tislelizumab | 7.0 | ascopubs.orgresearchgate.net |
Overall Survival (OS)
For R/R PTCL, a pivotal phase II trial of this compound reported a median OS of 21.4 months. researchgate.netfrontiersin.org A multi-center real-world study in China showed a median OS of 15.1 months for all PTCL patients, with those on monotherapy at 433 days and combination therapy at 463 days. nih.gov A phase IIb study in Japanese and South Korean patients with R/R PTCL showed a median OS of 22.8 months. haematologica.org In newly diagnosed AITL, the median OS was not reached in the group receiving this compound plus CHOP, which was significantly longer than the 20 months observed in the CHOP-alone group. frontiersin.orgnih.gov
In the setting of R/R DLBCL, the addition of this compound to R-GemOx led to a median OS of 23.9 months. nih.gov For the combination with R-GDP, the median OS was 48.3 months. nih.gov In advanced urothelial carcinoma, the combination of this compound and tislelizumab resulted in a median OS of 20.3 months. ascopubs.orgresearchgate.net
| Cancer Type | Treatment | Median OS (months) | Source(s) |
|---|---|---|---|
| Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | This compound Monotherapy | 21.4 | researchgate.netfrontiersin.org |
| R/R PTCL (Real-world study) | This compound-based therapy | 15.1 | nih.gov |
| R/R PTCL | Tucidinostat (this compound) | 22.8 | haematologica.org |
| Newly Diagnosed Angioimmunoblastic T-cell Lymphoma (AITL) | This compound + CHOP | Not Reached | frontiersin.orgnih.gov |
| Newly Diagnosed AITL | CHOP alone | 20 | frontiersin.orgnih.gov |
| Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) | This compound + R-GemOx | 23.9 | nih.gov |
| R/R DLBCL | This compound + R-GDP | 48.3 | nih.gov |
| Advanced Urothelial Carcinoma | This compound + Tislelizumab | 20.3 | ascopubs.orgresearchgate.net |
Disease Control Rate (DCR)
The Disease Control Rate (DCR) includes patients who achieve a complete response, a partial response, or have stable disease. It reflects the proportion of patients who derive at least some benefit from the treatment by avoiding disease progression.
In a phase IIb study of R/R PTCL, this compound (tucidinostat) achieved a DCR of 72%. haematologica.org For patients with R/R DLBCL treated with this compound plus R-GemOx, the DCR was 77.8%. nih.gov A phase 2 trial in advanced urothelial carcinoma investigating this compound plus tislelizumab reported a DCR of 60%. ascopubs.orgresearchgate.net
Table 5: Disease Control Rate (DCR) in this compound Clinical Trials
| Cancer Type | Treatment | DCR (%) | Source(s) |
|---|---|---|---|
| Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | Tucidinostat (this compound) | 72 | haematologica.org |
| Relapsed/Refractory Diffuse Large B-Cell Lymphoma (R/R DLBCL) | This compound + R-GemOx | 77.8 | nih.gov |
| Advanced Urothelial Carcinoma | This compound + Tislelizumab | 60 | ascopubs.orgresearchgate.net |
Mechanisms of Chidamide Resistance and Strategies to Overcome Resistance
Characterization of Intrinsic Resistance Pathways to Chidamide
Intrinsic resistance refers to the pre-existing mechanisms within cancer cells that limit their sensitivity to this compound from the outset of treatment. While specific intrinsic resistance pathways to this compound are still being elucidated, general mechanisms of drug resistance in cancer, such as epigenetic modifications and aberrant signaling pathways, can contribute. Epigenetic modifications by HDACs can alter gene expression patterns, leading to cellular proliferation and drug resistance. amegroups.org
Studies in Natural Killer/T-cell lymphoma (NKTL) have suggested a role for aberrant JAK-STAT signaling in primary resistance to this compound. researchgate.netresearchgate.net High levels of phosphorylated STAT3 and STAT5 have been observed in this compound-resistant NKTL cell lines compared to sensitive ones, indicating that hyperactivation of the JAK-STAT pathway contributes to resistance. nih.gov
In acute myeloid leukemia (AML), the HDAC3-AKT-P21-CDK2 signaling pathway has been found to be significantly upregulated in anthracycline-resistant AML cells compared to non-resistant cells. nih.gov While this study focuses on anthracycline resistance, it highlights the potential involvement of the HDAC3-AKT pathway in drug resistance that might also play a role in intrinsic this compound resistance or cross-resistance.
Analysis of Acquired Resistance Mechanisms to this compound
Acquired resistance develops in cancer cells that were initially sensitive to this compound but become resistant after exposure to the drug. This can involve genetic mutations, changes in gene expression, or activation of alternative survival pathways.
In a this compound-resistant MCF7 breast cancer cell line (MCF7-CHI-R), activation of the anti-ferroptosis pathway was involved in resistance. amegroups.org These resistant cells also showed cross-resistance to other chemotherapeutic agents like gemcitabine (B846), doxorubicin (B1662922), docetaxel, and paclitaxel. amegroups.org Additionally, decreased HDAC activity and potential involvement of HDAC1 and HDAC10 were observed in these resistant cells. amegroups.org Cell cycle arrest, typically induced by this compound in sensitive cells, was not observed in the resistant MCF7-CHI-R cells. amegroups.org
Studies in non-small cell lung cancer (NSCLC) have also established this compound-resistant cell lines, demonstrating a significant decrease in sensitivity to this compound compared to parental cells. nih.gov Overexpression of HDAC1 was shown to contribute to this compound resistance in NSCLC cells. nih.gov These resistant cells also exhibited cross-resistance to paclitaxel, vinorelbine, and gemcitabine, but remained sensitive to cisplatin (B142131) and 5-fluorouracil (B62378). nih.gov
In chronic myeloid leukemia (CML) with the T315I mutation, resistance to tyrosine kinase inhibitors (TKIs) is a major challenge. This compound has shown potential to overcome this resistance, suggesting that mechanisms beyond the targeted kinase mutation are involved. nih.govashpublications.org
Role of Specific Signaling Pathways in this compound Resistance (e.g., Hyperactivated JAK-STAT Pathway)
Several signaling pathways have been implicated in mediating this compound resistance. The JAK-STAT pathway is a prominent example, particularly in NKTL. Hyperactivity of JAK-STAT signaling in NKTL cell lines is associated with resistance to this compound. nih.gov Aberrant JAK-STAT signaling can remodel chromatin, contributing to reduced sensitivity to this compound. nih.govnih.gov STAT3 and STAT5, downstream effectors of the JAK-STAT pathway, show high levels of phosphorylation in resistant cells. nih.gov Activating mutations in the STAT3 gene have also been linked to aberrant STAT3 activity and this compound resistance in NKTL. nih.gov
Beyond JAK-STAT, other pathways are also involved. In AML, the HDAC3-AKT-P21-CDK2 signaling pathway is upregulated in resistant cells. nih.gov this compound's ability to increase sensitivity to anthracyclines in resistant AML cells is associated with the inhibition of this pathway. nih.gov
In NSCLC, this compound alone or in combination with EGFR-TKI can induce cell cycle arrest by inhibiting the activation of RAS/MAPK, PI3K/AKT, and/or JAK/STAT pathways. jcancer.org Hyperactivation of these pathways has been associated with resistance to EGFR-TKIs, and targeting them can potentially influence this compound sensitivity. jcancer.org this compound has been shown to inhibit the PI3K/AKT and RAS/MAPK pathways. jcancer.org
The p53/p21 pathway is also important in chemotherapy resistance, and this compound combined with doxorubicin can induce cell cycle arrest and apoptosis by driving this pathway in drug-resistant breast cancer cells. frontiersin.org
Therapeutic Approaches to Circumvent this compound Resistance
Strategies to overcome this compound resistance often involve combination therapies that target the identified resistance mechanisms or utilize synergistic effects with other agents.
Targeting the JAK-STAT signaling pathway is a promising strategy to overcome this compound resistance, particularly in NKTL. researchgate.netresearchgate.net Inhibition of JAK-STAT activity can restore sensitivity to this compound by reprogramming chromatin. nih.govnih.gov Clinical data has shown that combinatorial therapy with this compound and the JAK inhibitor ruxolitinib (B1666119) is effective against this compound-resistant NKTL. nih.govnih.gov
Combining this compound with other targeted therapies or chemotherapy agents has shown potential in overcoming resistance in various cancers. In AML, this compound increases the sensitivity of anthracycline-resistant cells to anthracycline drugs by inhibiting the HDAC3-AKT-P21-CDK2 pathway. nih.gov this compound combined with venetoclax (B612062) has shown synergistic effects in promoting apoptosis in AML cells by inhibiting the PI3K/AKT and JAK2/STAT3 pathways. amegroups.org This combination may also overcome venetoclax resistance by downregulating MCL1. nih.gov
In breast cancer, this compound can reverse endocrine resistance by downregulating the estrogen receptor (ER) pathway and inhibiting growth factor signaling pathways like MEK, ERK, and AKT. amegroups.orgresearchgate.net Combination with endocrine therapy like exemestane (B1683764) has shown superiority over exemestane alone in HR+ advanced breast cancer. researchgate.net
In NSCLC, this compound combined with EGFR-TKI icotinib (B1223) has shown synergistic antitumor activity, particularly in EGFR-TKI resistant cell lines, by inhibiting pathways like RAS/MAPK, PI3K/AKT, and JAK/STAT. jcancer.org
This compound has also shown potential in overcoming resistance to other targeted therapies, such as BTK inhibitors in DLBCL ashpublications.org and PARP inhibitors in triple-negative breast cancer (TNBC) by downregulating DNA damage repair proteins like RAD51 and MRE11. frontiersin.org
Furthermore, this compound can modulate the tumor immune microenvironment, potentially enhancing the efficacy of immunotherapy and overcoming resistance mechanisms related to immune evasion. frontiersin.orgdovepress.commdpi.com this compound can upregulate PD-L1, MHC I, and MHC II expression, promoting T-cell recognition. dovepress.com Combining this compound with PD-1 inhibitors has shown encouraging results in relapsed/refractory extranodal NK/T-cell lymphoma. frontiersin.org
Biomarker Discovery and Predictive Value for Chidamide Response
Gene and Protein Expression Profiling for Chidamide Response Prediction
Gene and protein expression profiling have been utilized to identify molecular signatures associated with this compound sensitivity and resistance. Integrating gene expression profiling with sensitivity data in cancer cells has allowed for the identification of functional pathways that might predict the response to this compound. frontiersin.orgnih.gov
In transformed follicular lymphoma (t-FL) cells, RNA-seq analysis revealed that gene expression alterations involving the PI3K-AKT signaling pathway might account for the mechanism underlying this compound's antitumor activity as a single agent. frontiersin.org DOHH2 cells, which exhibited high sensitivity to this compound, showed high expression levels of genes involved in the PI3K/PDK1/AKT pathway. frontiersin.orgnih.gov Downregulation of the PI3K/AKT pathway was also observed as an important biological effect of this compound in vitro and in vivo. nih.gov
Research in breast cancer, specifically ER-positive MCF-7 cells, utilized RNA-seq to analyze gene expression differences following this compound treatment. This identified 320 up-regulated and 222 down-regulated genes compared to control cells. nih.govx-mol.net Bioinformatics analysis identified several potential candidate genes significantly associated with this compound treatment, including TP53, ACLY, PPARG, and JUN. nih.govx-mol.net TP53 was suggested as a potential target gene for overcoming multi-drug resistance in breast cancer. nih.govx-mol.net
In Natural Killer/T-cell lymphoma (NKTL), overactive JAK-STAT signaling has been associated with resistance to this compound in in vitro studies. researchgate.netnih.govnih.govresearchgate.net Mechanistically, aberrant JAK-STAT signaling was found to remodel chromatin and confer resistance to this compound. nih.govnih.gov
A study in advanced non-small cell lung cancer (NSCLC) patients resistant to anti-PD-1 therapy explored the combination of this compound and envafolimab. Biomarker analysis in this study suggested that high-level HDAC2 expression was associated with numerically superior objective response rate (ORR), disease control rate (DCR), and progression-free survival (PFS). nih.gov
Here is a summary of gene expression findings related to this compound response:
| Cancer Type | Profiling Method | Key Findings | Potential Biomarkers/Pathways | Source |
| t-FL | RNA-seq | Gene expression alterations involving PI3K-AKT signaling pathway. | PI3K-AKT pathway | frontiersin.orgnih.gov |
| Breast Cancer | RNA-seq | 320 up, 222 down-regulated genes; Hub genes identified. | TP53, ACLY, PPARG, JUN | nih.govx-mol.net |
| NKTL | In vitro studies | Overactive JAK-STAT signaling associated with resistance. | JAK-STAT signaling | researchgate.netnih.govnih.govresearchgate.net |
| Advanced NSCLC | Biomarker analysis | High-level HDAC2 expression associated with better response to combination. | HDAC2 | nih.gov |
Identification and Validation of Specific Biomarkers (e.g., TNFRSF8/CD30)
Specific biomarkers have been investigated for their potential to predict this compound response. TNFRSF8 (CD30) has emerged as a potential predictive biomarker, particularly in the context of NKTL. Research in NKTL has suggested a role for aberrant JAK-STAT signaling in primary resistance to this compound, with TNFRSF8 (CD30) identified as a potential predictive biomarker in this setting. researchgate.netfrontiersin.orgresearchgate.net CD30 is considered a downstream target of the JAK-STAT pathway. nih.govnih.govresearchgate.net
In a phase II clinical trial evaluating this compound in relapsed/refractory NKTL patients, immunohistochemistry for CD30 was performed on available biopsies. CD30 expression was detected in 48% of patients (11/23), and among these, 91% (10/11) were resistant to this compound treatment. nih.gov This indicates a significant association between CD30 expression and inferior responses to this compound in NKTL (p = 0.0272). nih.gov High levels of CD30 expression in pretreatment biopsies supported its potential use as a biomarker for patient stratification, particularly for combination therapy involving this compound and a JAK inhibitor like ruxolitinib (B1666119). nih.gov
Another potential biomarker explored is CREBBP inactivation in DLBCL. A study suggested that CREBBP inactivation could serve as a potential biomarker to predict this compound sensitivity in relapsed/refractory DLBCL. cancernursingtoday.com Mutations in CREBBP and BTG have also been suggested as potential predictive molecular biomarkers for inferior response to HDAC inhibitor combined with chemotherapy in DLBCL. nih.gov However, another study in newly diagnosed elderly DLBCL patients treated with this compound plus R-CHOP found that while mutations in KMT2D were associated with inferior clinical outcomes, the negative prognostic effect of CREBBP/EP300 mutations appeared to be mitigated by the treatment. frontiersin.orgnih.gov
In breast cancer, TP53 has been identified as a potential target gene for this compound, particularly in overcoming multi-drug resistance. nih.govx-mol.net this compound has been shown to inhibit the transcription and translation of mutant TP53 and upregulate CD20 in lymphoma cells, potentially playing a chemo-sensitizing role in Rituximab-resistant DLBCL patients with TP53 mutations. nih.gov
Here is a table summarizing specific identified biomarkers:
| Biomarker | Cancer Type(s) | Association with this compound Response | Source |
| TNFRSF8 (CD30) | NKTL | Potential predictive biomarker for resistance | researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net |
| CREBBP inactivation | Relapsed/Refractory DLBCL | Potential predictive biomarker for sensitivity | cancernursingtoday.com |
| CREBBP/EP300 mutations | DLBCL | Potential predictive biomarker for inferior response (with chemo) nih.gov; mitigated negative effect (with R-CHOP) nih.gov | nih.govfrontiersin.orgnih.gov |
| TP53 | Breast Cancer, DLBCL | Potential target for overcoming resistance nih.govx-mol.net; inhibited in mutant TP53 cells nih.gov | nih.govnih.govx-mol.net |
| BTG mutations | DLBCL | Potential predictive biomarker for inferior response (with chemo) | nih.gov |
| HDAC2 | Advanced NSCLC (in combination with envafolimab) | Associated with numerically superior response | nih.gov |
Development of Predictive and Prognostic Biomarker Panels for this compound
The development of biomarker panels, incorporating multiple genetic, epigenetic, or protein-based markers, holds promise for improving the prediction of this compound response and patient prognosis. These panels can capture the complex and heterogeneous nature of cancer and its response to therapy. quibim.comexplorationpub.com
While specific validated multi-biomarker panels for predicting this compound response are still under investigation, the research highlights the potential for combining different types of biomarkers. For instance, exploratory biomarker assessment in a study of sintilimab plus this compound in relapsed/refractory extranodal NK/T-cell lymphoma suggested that a combination of dynamic plasma ctDNA and EBV-DNA played a vital prognostic role, and STAT3 mutation indicated an unfavorable prognosis. researchgate.netresearchgate.net
In the context of advanced NSCLC treated with this compound and envafolimab, the analysis of HDAC2, PD-L1, and blood TMB (bTMB) suggests the potential for a panel approach. Patients with high HDAC2, negative PD-L1, and low bTMB showed numerically better outcomes, indicating that a combination of these markers might be more predictive than individual markers. nih.gov
The development of comprehensive predictive and prognostic biomarker panels for this compound requires further research and validation in prospective clinical trials. Challenges include the lack of standardized procedures for biomarker detection and the need for validation across diverse patient populations and cancer subtypes. explorationpub.com However, the ongoing efforts in identifying individual biomarkers and exploring multi-marker approaches lay the groundwork for future predictive and prognostic panels to guide the personalized use of this compound.
| Cancer Type(s) | Potential Biomarkers for Panels | Findings/Potential Value | Source |
| Relapsed/Refractory ENKTL | Dynamic plasma ctDNA, EBV-DNA, STAT3 mutation | Prognostic role (ctDNA, EBV-DNA), unfavorable prognosis (STAT3 mutation). | researchgate.netresearchgate.net |
| Advanced NSCLC (in combination with envafolimab) | HDAC2 expression, PD-L1 expression, blood TMB | High HDAC2, negative PD-L1, low bTMB associated with better response, suggesting a panel approach. | nih.gov |
| AITL | This compound usage + baseline features (in machine learning model) | Predictive of 2-year OS, highlighting the value of integrated data. | researchgate.netfrontiersin.org |
| Various Cancers | Genetic, epigenetic, protein-based markers, multi-omics data | Potential for complex signatures to capture tumor heterogeneity and improve prediction via advanced analytical methods. | quibim.comexplorationpub.com |
Immunomodulatory Activities of Chidamide in Research
Enhancement of Anti-Tumor Immune Cell Functions by Chidamide
This compound has been shown to enhance the activity of key immune cells involved in recognizing and eliminating cancer cells, including Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs). nih.govtandfonline.comspandidos-publications.commedsci.org
Activation of Natural Killer (NK) Cells
Studies suggest that this compound can induce and activate cellular immunity mediated by NK cells. nih.govtandfonline.com Research has demonstrated that this compound can enhance the killing sensitivity of NK cells to certain cancer cell lines, such as K562 cells. This effect may be related to the upregulation of NKG2D ligands, specifically ULBP2, on the surface of the target cancer cells. researchgate.net While some studies in T/NK cell lymphoma models did not observe significant changes in NK cell levels after this compound treatment, other research supports its ability to activate NK cell-mediated tumor killing. medsci.orgashpublications.orgresearchgate.netwjgnet.com
Interactive Data Table: Effect of this compound on ULBP2 Expression and NK Cell Sensitivity
| Cell Line | This compound Treatment | ULBP2 Expression (Fold Change vs Control) | NK Cell Killing Sensitivity |
| K562 | Yes | Upregulated | Enhanced |
| K562 | No | Baseline | Baseline |
Note: Data is illustrative based on research findings indicating upregulation of ULBP2 and enhanced NK cell sensitivity researchgate.net. Specific quantitative values may vary depending on experimental conditions.
Potentiation of Cytotoxic T Lymphocyte (CTL) Activity
This compound has been shown to augment the function of cytotoxic T lymphocytes (CD8+ T cells), which are critical for directly killing tumor cells. nih.govnih.govbmj.combmj.comscienceopen.comnih.govdoaj.org Research indicates that this compound can enhance IFN-γ secretion by CD8+ T cells, particularly in acidic conditions that mimic the tumor microenvironment. nih.gov This potentiation of CTL activity may be mediated, in part, by disrupting inhibitory signals within the tumor microenvironment. nih.govscienceopen.comdoaj.org Furthermore, this compound has been observed to increase the infiltration of CD8+ T cells at tumor sites and promote the differentiation of peripheral CD8+ T cells into memory phenotypes, such as central memory (TCM) and effector memory (TEM) cells, which are important for long-lasting anti-tumor immunity. nih.govbmj.combmj.com Studies in diffuse large B-cell lymphoma (DLBCL) models have shown that this compound can elevate the levels of cytokines like IL-2, IFN-γ, and TNF-α in the serum, which are crucial for T-cell activation and function. nih.gov
Interactive Data Table: Effect of this compound on CD8+ T Cell Function
| Immune Cell Type | This compound Effect | Observed Outcome | Relevant Conditions |
| CD8+ T cells | Enhanced function | Increased IFN-γ secretion | Acidic conditions (tumor microenvironment) nih.gov |
| CD8+ T cells | Increased infiltration | Higher numbers at tumor sites | In vivo models nih.govbmj.combmj.com |
| Peripheral CD8+ T cells | Promoted differentiation | Increased TCM and TEM phenotypes | In vivo models nih.gov |
Modulation of Immune Checkpoint Ligands and Receptors
This compound can modulate the expression and interaction of immune checkpoint molecules, which play a critical role in regulating T-cell activity and can be exploited by cancer cells to evade immune surveillance. nih.govtandfonline.comnih.govbmj.combmj.comscienceopen.comtandfonline.com
Upregulation of Programmed Death-Ligand 1 (PD-L1) by this compound
Several studies have reported that this compound can upregulate the expression of PD-L1 on the surface of tumor cells and other cells within the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs). nih.govtandfonline.comnih.govbmj.combmj.comresearchgate.net This effect may be linked to the involvement of STAT1 activation and increased histone acetylation at the PD-L1 gene promoter. bmj.combmj.com While upregulation of PD-L1 might initially seem counterproductive for anti-tumor immunity, it can also serve as a predictive marker for response to PD-1/PD-L1 blockade therapy. researchgate.net The observed upregulation of PD-L1 by this compound suggests a potential synergistic application when combined with PD-1/PD-L1 checkpoint inhibitors. nih.govtandfonline.comnih.govbmj.combmj.com
Interactive Data Table: Effect of this compound on PD-L1 Expression
| Cell Type | Context | This compound Effect on PD-L1 Expression | Proposed Mechanism |
| Tumor cells | Various cancer types (e.g., colon cancer, sarcoma, breast cancer) | Upregulation | Involvement of STAT1, histone acetylation at PD-L1 promoter nih.govnih.govbmj.combmj.comresearchgate.net |
| MDSCs | Tumor microenvironment | Upregulation | May be associated with STAT1 involvement nih.gov |
Disruption of VISTA/PSGL-1 Interaction by this compound
Recent research has identified this compound as a potential blocker of the VISTA/PSGL-1 immune checkpoint interaction. nih.govscienceopen.comdoaj.org VISTA (V-domain Ig suppressor of T cell activation) is an immune checkpoint that suppresses T cell function, particularly in the acidic tumor microenvironment. nih.govscienceopen.comdoaj.org PSGL-1 (P-selectin glycoprotein (B1211001) ligand-1) is a ligand for VISTA. nih.govscienceopen.comguidetopharmacology.orgwikipedia.orgnih.gov Studies have shown that this compound can bind to VISTA with high affinity and disrupt its interaction with PSGL-1 under acidic conditions. nih.govscienceopen.comdoaj.org This disruption can restore the function of CD8+ T cells that were suppressed by the VISTA/PSGL-1 pathway in the acidic tumor microenvironment, thereby enhancing anti-tumor immunity. nih.govscienceopen.comdoaj.org
Interactive Data Table: this compound's Interaction with VISTA/PSGL-1
| Target Interaction | This compound Effect | Binding Affinity (KD) | Conditions | Outcome on CD8+ T cells |
| VISTA/PSGL-1 | Disruption of interaction | 5 nM (with VISTA) nih.govscienceopen.comdoaj.org | Acidic conditions (tumor microenvironment) nih.govscienceopen.comdoaj.org | Restored function, enhanced activity nih.govscienceopen.comdoaj.org |
Reprogramming of the Tumor Microenvironment by this compound
This compound's immunomodulatory effects extend to reprogramming the tumor microenvironment (TME), making it more conducive to anti-tumor immune responses. researchgate.netashpublications.orgresearchgate.nettandfonline.commdpi.com In addition to increasing the infiltration and activity of CD8+ T cells and modulating immune checkpoints, this compound can influence other components of the TME. nih.govbmj.combmj.comnih.govmdpi.com For instance, studies have shown that this compound can reduce the infiltration of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) at tumor sites. nih.govbmj.combmj.com Furthermore, recent research highlights a novel role for this compound in reprogramming tumor-associated macrophages (TAMs) towards a more pro-inflammatory, M1-like phenotype. ashpublications.orgresearchgate.netehaweb.org This M1 polarization is associated with enhanced macrophage phagocytic function and can contribute to improved anti-tumor immunity. ashpublications.orgresearchgate.net This reprogramming of TAMs by this compound appears to be mediated through a mechanism involving the splicing factor SF1 and specific splicing variants, independent of its classical HDAC targets. ashpublications.orgresearchgate.netehaweb.org this compound treatment has also been shown to upregulate genes associated with chemokine activity and chemotaxis function of circulating PD-1+ cells, potentially promoting the recruitment of various immune cells to the TME. frontiersin.org
Interactive Data Table: this compound's Impact on the Tumor Microenvironment
| TME Component | This compound Effect | Observed Outcome | Proposed Mechanism |
| MDSCs | Reduced infiltration | Lower numbers at tumor sites | May be associated with PD-L1 upregulation on MDSCs nih.govbmj.combmj.com |
| TAMs | Reprogramming | Increased M1 polarization, enhanced phagocytosis | Involvement of splicing factor SF1 and specific splicing variants, independent of classical HDAC targets ashpublications.orgresearchgate.netehaweb.org |
| Circulating PD-1+ cells | Enhanced chemotaxis function | Upregulation of chemokine activity and chemotaxis-associated genes | Modulation of innate immune signaling pathways frontiersin.org |
Exploration of Chidamide in Non Oncological Therapeutic Contexts
Application of Chidamide in Myeloma-Associated Bone Disease
Multiple myeloma (MM) is a plasma cell malignancy often characterized by osteolytic bone lesions, leading to significant morbidity. Myeloma cells interact with the bone marrow microenvironment, including osteoclasts and mesenchymal stromal cells, promoting tumor growth, drug resistance, and the development of bone disease. Active osteoclasts, in conjunction with myeloma cells, enhance bone resorption and suppress osteoblast differentiation, contributing to myeloma-associated bone disease. nih.govhaematologica.org
Studies have investigated the effects of this compound on multiple myeloma and its associated bone diseases using different models. This compound has shown cytotoxicity towards myeloma cells by inducing apoptosis and cell cycle arrest. nih.govnih.gov Importantly, this compound also exhibited significant cytotoxicity against myeloma cells when co-cultured with bone mesenchymal stromal cells and this compound-pretreated osteoclasts. nih.govnih.gov
A key finding is that this compound not only suppresses the formation and function of osteoclasts in vitro but also prevents myeloma-associated bone disease in vivo. nih.govnih.gov Bone remodeling involves a balance between bone resorption and bone formation. This compound-induced myeloma cell apoptosis prevented osteoclast maturation and did not show an inhibitory effect on osteoblast differentiation. nih.govhaematologica.org
Research indicates that this compound suppressed osteoclast differentiation and resorption in vitro. This was achieved by dephosphorylating p-ERK, p-p38, p-AKT, and p-JNK, and inhibiting the expression of Cathepsin K, NFATc1, and c-fos. nih.govnih.gov Furthermore, in a disseminated murine model, this compound prevented tumor-associated bone loss, partially by decreasing the tumor burden. nih.govhaematologica.orgnih.gov It also prevented rapid receptor activator of nuclear factor κ-β ligand (RANKL)-induced bone loss in a non-tumor-bearing mouse model. nih.govhaematologica.orgnih.gov These findings suggest that this compound exerts dual anti-myeloma and bone-protective effects both in vitro and in vivo. nih.govhaematologica.orgnih.gov
In a disseminated myeloma murine model, micro-CT three-dimensional reconstructed images revealed greater myeloma-associated bone loss in the control group compared to the this compound-treated group. haematologica.org Bone morphometric parameters showed that this compound increased the trabecular number and bone volume density while reducing trabecular separation compared to the control group. haematologica.orgresearchgate.net
The molecular mechanisms underlying this compound's activity in myeloma cells include the downregulation of succinate (B1194679) dehydrogenase subunit A (SDHA), which has been found to be downregulated in MM patients and negatively correlated with disease severity. e-century.us this compound has also been shown to enhance the effects of other therapeutic agents like bortezomib (B1684674) and lenalidomide (B1683929) in multiple myeloma cells, suggesting potential synergistic strategies. jcancer.orgresearchgate.netjcancer.org
Here is a summary of key findings regarding this compound's effects on myeloma-associated bone disease:
| Effect | In vitro/In vivo | Mechanism/Observation | Citation |
| Cytotoxicity against myeloma cells | In vitro | Induces apoptosis and cell cycle arrest. nih.govnih.gov Effective even when co-cultured with bone marrow stromal cells and pre-treated osteoclasts. nih.govnih.gov | nih.govnih.gov |
| Suppression of osteoclast differentiation | In vitro | Dephosphorylates p-ERK, p-p38, p-AKT, p-JNK; Inhibits Cathepsin K, NFATc1, c-fos expression. nih.govnih.gov | nih.govnih.gov |
| Suppression of osteoclast resorption | In vitro | Dephosphorylates p-ERK, p-p38, p-AKT, p-JNK; Inhibits Cathepsin K, NFATc1, c-fos expression. nih.govnih.gov | nih.govnih.gov |
| Prevention of tumor-associated bone loss | In vivo | Observed in a disseminated murine model, partially due to decreased tumor burden. nih.govhaematologica.orgnih.gov | nih.govhaematologica.orgnih.gov |
| Prevention of RANKL-induced bone loss | In vivo | Observed in a non-tumor-bearing mouse model. nih.govhaematologica.orgnih.gov | nih.govhaematologica.orgnih.gov |
| Improvement in bone morphometric parameters | In vivo | Increased trabecular number and bone volume density, reduced trabecular separation in a murine model. haematologica.orgresearchgate.net | haematologica.orgresearchgate.net |
Role of this compound in Hemophagocytic Lymphohistiocytosis (HLH)
Hemophagocytic lymphohistiocytosis (HLH) is a severe, life-threatening condition characterized by excessive inflammation and organ failure. medznat.com.uanih.govmedznat.ru Standard treatments often have limitations in efficacy and can be associated with notable side effects. medznat.com.uanih.govmedznat.ru
This compound, as a selective histone deacetylase inhibitor, has shown promise in preclinical studies for the potential treatment of HLH. nih.govnih.gov It has been suggested to promote the recovery of normal immune function and address potential underlying causes of HLH, thereby helping to resolve the inflammatory cytokine storm. nih.gov
An open-label, single-center study evaluated the efficacy of this compound in combination with etoposide (B1684455) and glucocorticoids for treating adult HLH patients. medznat.com.uanih.govnih.gov Seventeen adult patients meeting at least five of the eight HLH-2004 criteria were enrolled and received the combination therapy. medznat.com.uanih.govnih.gov
Improvements in laboratory indicators were observed within 3 weeks of treatment, including significant improvements in levels of sCD25, platelets, aspartate aminotransferase, lactate (B86563) dehydrogenase, and albumin. medznat.com.uanih.govnih.govresearchgate.net
The findings from this study suggest that the addition of this compound to etoposide and glucocorticoids may represent a promising new treatment option for patients with HLH, demonstrating a high ORR and significant improvement in laboratory indicators. nih.govnih.govresearchgate.net Further research is needed to confirm these findings and optimize treatment protocols. nih.govnih.govresearchgate.net
Here is a summary of the efficacy data from the study on this compound in combination therapy for adult HLH:
Advanced Methodologies in Chidamide Research
Genomic and Transcriptomic Profiling (e.g., RNA-Sequencing, Microarrays)
Genomic and transcriptomic profiling techniques, such as RNA-Sequencing (RNA-Seq) and microarrays, are extensively used to understand how Chidamide affects gene expression on a large scale. These methods allow researchers to identify genes that are upregulated or downregulated following this compound treatment, providing clues about the cellular pathways influenced by the drug.
Studies utilizing RNA-Seq have demonstrated that this compound treatment leads to significant changes in gene expression profiles in various cancer cell lines. For instance, in ER-positive breast cancer MCF-7 cells, RNA-Seq analysis revealed 320 upregulated genes and 222 downregulated genes after this compound treatment compared to control groups. nih.govnih.gov Gene Ontology enrichment analysis indicated that many of these differentially expressed genes are involved in biological processes. nih.govnih.gov Bioinformatics analysis of this RNA-Seq data identified potential target genes, including TP53, ACLY, PPARG, and JUN, which may be significantly associated with this compound's effects in breast cancer. nih.govnih.gov Specifically, TP53 was highlighted as a potential target gene for overcoming multi-drug resistance in breast cancer. nih.govnih.gov
Transcriptomic analysis has also been applied in the study of this compound's effects on lymphoma cells. In B lymphoma cells, transcriptomic analyses combined with inhibition screening found that sensitivity to this compound correlated positively with MYC expression levels. e-century.us this compound treatment reduced MYC protein levels and repressed the MYC pathway in cells with high MYC expression. e-century.us RNA-Seq analysis of a this compound-sensitive B-cell lymphoma cell line (JeKo-1) showed profound transcriptome alterations, with 3,227 significantly upregulated and 1,865 downregulated genes. e-century.us MYC and many of its downstream targets were significantly downregulated in JeKo-1 cells after this compound treatment. e-century.us
These transcriptomic studies provide a comprehensive view of the genetic networks modulated by this compound, helping to uncover its mechanisms of action and identify potential biomarkers for predicting treatment response.
Proteomic and Phosphoproteomic Analyses (e.g., Western Blotting)
Proteomic and phosphoproteomic analyses, commonly employing techniques like Western blotting, are vital for investigating the protein-level effects of this compound, including protein expression levels, post-translational modifications like phosphorylation, and the activation status of signaling pathways.
Western blot analysis is frequently used to validate findings from transcriptomic studies and to examine the impact of this compound on specific protein targets. For example, in DLBCL cells, Western blot analysis has shown that this compound treatment leads to enhanced expression of cleaved caspase-3 and decreased expression of Bcl-2, consistent with the induction of apoptosis. semanticscholar.org It also revealed a concentration-dependent reduction of STAT3 phosphorylation. semanticscholar.org
In pancreatic cancer cells, Western blot analysis demonstrated that this compound treatment significantly decreased the expression of type I HDACs, uncleaved Caspase-3, and p21, while increasing the ratio of Bax/Bcl-2 expression. nih.gov These findings suggest that this compound might suppress proliferation and promote apoptosis by downregulating type I HDACs and p21, and activating the mitochondrial apoptosis pathway. nih.gov
Western blotting is also used to study the impact of this compound on cell cycle regulatory proteins. In multiple myeloma cells, this compound treatment suppressed the expression of cyclin D1 and c-myc and increased the expression of phosphorylated-cellular tumor antigen p53 and p21, contributing to G0/G1 arrest. nih.gov Cleavage of caspase-8, caspase-9, caspase-3, and PARP observed via Western blot further indicated that this compound induces apoptosis in a caspase-dependent manner in these cells. nih.gov
While the provided search results mention phosphoproteomic analysis as a method creative-proteomics.comelifesciences.orgfrontiersin.org, specific detailed findings directly linking this compound to global phosphoproteomic changes were not extensively detailed within the provided snippets. However, phosphoproteomic approaches are crucial for understanding how this compound, as an HDAC inhibitor, might indirectly influence phosphorylation events by altering the acetylation status of proteins involved in signaling cascades.
Bioinformatics and Systems Biology Approaches for this compound Data Analysis
Bioinformatics and systems biology approaches are essential for processing, analyzing, and interpreting the large and complex datasets generated by high-throughput methodologies like genomic, transcriptomic, and proteomic profiling. These computational methods help to identify meaningful patterns, pathways, and networks affected by this compound.
Bioinformatics analysis is crucial for identifying differentially expressed genes from RNA-Seq data, performing functional enrichment analysis (e.g., Gene Ontology, KEGG pathways), and constructing protein-protein interaction networks to identify hub genes. nih.govnih.govresearchgate.net For example, bioinformatics analysis of RNA-Seq data from this compound-treated breast cancer cells identified several hub genes and suggested that TP53 might be a key target. nih.govnih.gov
Systems biology approaches aim to integrate data from multiple omics layers to build comprehensive models of cellular processes and understand how this compound perturbs these systems. csic.escsic.es While specific detailed examples of comprehensive systems biology modeling of this compound action were not prominently featured in the search results, the principles of systems biology are implicitly used when analyzing pathways and networks affected by the drug based on omics data. For instance, the identification of the HDACs/STAT3/Bcl-2 pathway in DLBCL cells influenced by this compound involves understanding the interactions and regulatory relationships between these proteins, which aligns with a systems-level perspective. semanticscholar.org Similarly, analyzing the impact on the PI3K/AKT/mTOR pathway in DLBCL cells treated with this compound and orelabrutinib (B609763) involves examining a complex signaling network. nih.gov
Computational tools and databases are integral to these analyses, enabling researchers to infer biological meaning from high-throughput experimental results and to formulate hypotheses for further investigation into this compound's effects.
Here is a summary of some research findings discussed, which could potentially be represented in a data table format, focusing on the methodology and key findings:
| Methodology | Cell Type/Model | Key Findings | Source Index |
| RNA-Sequencing | MCF-7 breast cancer cells | 320 upregulated genes, 222 downregulated genes; TP53, ACLY, PPARG, JUN identified as potential targets. | nih.govnih.gov |
| RNA-Sequencing | JeKo-1 B-cell lymphoma cells | 3,227 upregulated genes, 1,865 downregulated genes; MYC and downstream targets significantly downregulated. | e-century.us |
| Western Blotting | DLBCL cells | Enhanced cleaved caspase-3, decreased Bcl-2, reduced STAT3 phosphorylation. | semanticscholar.org |
| Western Blotting | Pancreatic cancer cells | Decreased type I HDACs, uncleaved Caspase-3, p21; increased Bax/Bcl-2 ratio. | nih.gov |
| Western Blotting | Multiple myeloma cells | Suppressed cyclin D1, c-myc; increased p-p53, p21; cleavage of caspase-8, -9, -3, PARP. | nih.gov |
| Flow Cytometry | DLBCL cells | Induction of apoptosis. | semanticscholar.org |
| Flow Cytometry | Pancreatic cancer cells | Induction of early apoptosis. | nih.gov |
| Flow Cytometry | Multiple myeloma cells | G0/G1 cell cycle arrest, apoptosis induction. | nih.gov |
| Flow Cytometry | Acute myeloid leukemia cell lines | Synergistic induction of apoptosis with decitabine. | ashpublications.org |
| Flow Cytometry | Breast cancer cells | G0/G1 cell cycle arrest, enhanced apoptosis with doxorubicin (B1662922). | frontiersin.org |
| Bioinformatics Analysis | RNA-Seq data from MCF-7 cells | Identification of hub genes (TP53, JUN, CAD, ACLY, IL-6, PPARG, THBS1, CXCL8, IMPDH2, YARS); TP53 as potential MDR target. | nih.govnih.gov |
| Bioinformatics Analysis | RNA-Seq data from Raji-4RH B-cell lymphoma cells | Identification of cell cycle related pathways and downregulation of E2F targets and G2/M checkpoint genes. | researchgate.net |
| Bioinformatics Techniques | DLBCL (gene correlations) | Scrutiny of correlations between HDACs, BTK, MYC, TP53, and BCL2 genes. | nih.gov |
Future Research Directions and Emerging Concepts in Chidamide Studies
Optimization of Chidamide-Based Combination Therapies
Optimizing combination therapies involving this compound is a significant area of ongoing and future research. Preclinical and clinical studies are exploring combinations of this compound with various other therapeutic agents to enhance anti-tumor efficacy and potentially overcome resistance mechanisms.
Combinations with immunotherapy, particularly PD-1/PD-L1 inhibitors, show promise. This compound has been shown to upregulate the expression of PD-L1 on tumor cells and enhance T-cell-mediated anti-tumor immunity, suggesting a synergistic effect when combined with immune checkpoint inhibitors. nih.govdovepress.comascopubs.orgnih.govbmj.comtandfonline.com Preclinical studies have demonstrated that this compound combined with a humanized PD1 antibody significantly inhibits tumor growth and enhances T-cell chemokine expression and IFN-gamma response in NK-T-cell related lymphoma models. ascopubs.org A single-arm phase II study is currently evaluating this compound in combination with sintilimab (an anti-PD-1 antibody) in relapsed or refractory PTCL. nih.govfrontiersin.org Another phase II trial is investigating this compound plus envafolimab (an anti-PD-L1 antibody) in advanced non-small cell lung cancer patients resistant to anti-PD-1 therapy. nih.gov Research also suggests that combining this compound with anti-PD-1 therapy can decrease myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, further enhancing anti-tumor responses. bmj.com
Combination strategies with chemotherapy agents are also being investigated. Studies have explored this compound in combination with regimens like R-CHOP in diffuse large B-cell lymphoma (DLBCL), showing promising efficacy and manageable toxicity in an interim analysis of a phase 3 study. cancernetwork.comnih.gov Preclinical data supports the synergistic effects of this compound with DNA-damaging agents like cisplatin (B142131) in various cancer types, although a phase II study in triple-negative breast cancer (TNBC) did not show improved efficacy with the addition of this compound to cisplatin, highlighting the need for better patient selection based on biomarkers. amegroups.org
Furthermore, combinations with targeted therapies are being explored. For instance, research in luminal androgen receptor (LAR) subtype TNBC has shown that combining this compound with enzalutamide (B1683756) (an androgen receptor antagonist) exhibits synergistic anti-tumor effects in preclinical models. nih.gov This combination was found to inhibit tumor progression by regulating metabolism and autophagy. nih.gov Another study investigated the combination of this compound with fluzoparib (B607573), a PARP inhibitor, demonstrating that this compound could reverse fluzoparib resistance in TNBC cells by downregulating RAD51 and MRE11 proteins. frontiersin.org In chronic lymphocytic leukemia (CLL), the combination of this compound and ibrutinib (B1684441) showed significant synergism and downregulated ibrutinib-induced autophagy. aging-us.com
Future research will likely focus on identifying optimal drug combinations, dosing schedules, and treatment durations, as well as understanding the underlying mechanisms of synergy to maximize therapeutic benefits while managing potential cumulative toxicities.
Further Elucidation of Novel Resistance Mechanisms and Counter-Strategies
Understanding and overcoming resistance to this compound is a critical area for future research. While this compound has shown efficacy in various malignancies, the development of resistance can limit its long-term effectiveness.
Studies in NK cell/T-cell lymphoma have suggested a role for aberrant JAK-STAT signaling in primary resistance to this compound. researchgate.net Overactive JAK-STAT signaling has been associated with resistance in in vitro studies, and targeting this pathway may offer a strategy to overcome such resistance. researchgate.net
In TNBC, research into resistance to PARP inhibitors has shown that this compound can reverse resistance to fluzoparib by affecting DNA damage repair proteins like RAD51 and MRE11. frontiersin.org This suggests that mechanisms involving DNA repair pathways may contribute to resistance to this compound or other agents, and targeting these pathways could be a counter-strategy.
The tumor microenvironment also plays a role in resistance. This compound's ability to modulate the immune microenvironment by affecting immune cells like MDSCs and upregulating immune checkpoints suggests that resistance might involve mechanisms that counteract these effects. nih.govdovepress.combmj.com Future research is needed to fully elucidate the complex interplay between this compound, tumor cells, and the microenvironment in the context of resistance development.
Identifying novel resistance mechanisms at the molecular and cellular levels, including alterations in epigenetic targets beyond HDACs, changes in downstream signaling pathways, and the influence of the tumor microenvironment, will be crucial. Developing strategies to counteract these mechanisms, potentially through novel drug combinations or by targeting alternative pathways, is a key focus for future research.
Comprehensive Biomarker Development for Patient Stratification and Personalized Medicine
Developing comprehensive biomarkers to predict response to this compound and stratify patients is essential for personalized medicine. Identifying patients most likely to benefit from this compound monotherapy or specific this compound-based combinations can improve treatment outcomes and avoid unnecessary toxicity in non-responders.
Potential biomarkers are being explored across different cancer types. In NK cell/T-cell lymphoma, TNFRSF8 (CD30) has been suggested as a potential predictive biomarker for primary resistance related to aberrant JAK-STAT signaling. researchgate.net
In DLBCL, biomarker analysis in a clinical trial of this compound combined with R-GemOx indicated an association between CREBBP and BTG mutations with poor objective response rate. nih.gov This suggests that genetic mutations in epigenetic regulators or other relevant pathways could serve as predictive biomarkers.
For combination therapies, biomarkers that predict response to both this compound and the co-administered agent are needed. For example, in the combination of this compound with PD-1 inhibitors, biomarkers related to PD-L1 expression, tumor mutational burden (TMB), and the immune infiltrate could be relevant. dovepress.comnih.govbmj.com High-level HDAC2 expression was also assessed as a potential biomarker in a study of this compound plus envafolimab in NSCLC. nih.gov
Future research needs to systematically investigate potential biomarkers, including genomic alterations, epigenetic modifications (beyond global histone acetylation), protein expression levels, and characteristics of the tumor microenvironment. The development of robust and practicable biomarkers will require comprehensive molecular profiling studies in well-annotated clinical trial cohorts.
Investigation of Broader Therapeutic Applications of this compound Beyond Current Indications
While initially approved for PTCL and later for certain breast cancer cases, future research aims to explore the therapeutic potential of this compound in a wider range of malignancies and other diseases where epigenetic dysregulation plays a role. iiab.menewdrugapprovals.orgchipscreen.comnih.govnih.govresearchgate.netnih.gov
This compound is being investigated for its activity in various solid tumors, including pancreatic cancer, liver cancer, colon carcinoma, and lung cancer. researchgate.netplos.orgnih.gov Preclinical studies have shown anti-cancer effects of this compound in pancreatic cancer cell lines, involving mechanisms such as Mcl-1 degradation and inhibition of aerobic metabolism. plos.org
Its ability to modulate the immune microenvironment suggests potential applications in combination with immunotherapy across various cancer types that may not be traditionally responsive to immunotherapy alone. nih.govdovepress.comascopubs.orgnih.govbmj.comtandfonline.comfrontiersin.org
The role of epigenetic dysregulation in non-malignant diseases is also an area where HDAC inhibitors like this compound could potentially have therapeutic applications. While the current focus is primarily on cancer, future research might explore its effects in inflammatory, neurological, or other disorders influenced by epigenetic modifications.
Expanding the indications for this compound will require rigorous preclinical evaluation in relevant disease models and well-designed clinical trials to assess efficacy and safety in new patient populations.
Development and Utilization of Advanced Preclinical Models for Translational Research
The development and utilization of advanced preclinical models are crucial for accelerating the translation of research findings into clinical applications for this compound. Traditional 2D cell culture models have provided valuable initial insights, but more complex models are needed to better recapitulate the tumor microenvironment, heterogeneity, and the complexities of drug response and resistance in vivo. frontiersin.org
Advanced preclinical models include 3D cell cultures, organoids derived from patient tumors, and various in vivo models such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs). ascopubs.orgnih.govfrontiersin.orgnih.gov These models can provide a more accurate assessment of this compound's efficacy, its interactions with other drugs in combination therapies, and the mechanisms underlying response and resistance.
For example, patient-derived organoids have been used to verify the synergistic effect of this compound and enzalutamide in LAR TNBC. nih.gov Xenograft models have been utilized to demonstrate the anti-tumor activity of this compound as a single agent and in combination with other therapies. ascopubs.orgbmj.comnih.gov
Future research should prioritize the use of these advanced models to:
Evaluate novel this compound-based combination strategies.
Investigate resistance mechanisms and test counter-strategies.
Identify and validate predictive biomarkers.
Study the impact of this compound on the tumor microenvironment in a more physiologically relevant context.
The integration of data from these advanced preclinical models with clinical data will be essential for guiding rational clinical trial design and patient selection.
Mechanistic Elucidation of Broader Epigenetic Modulation Beyond Histones
While this compound is known to inhibit HDACs and primarily affects histone acetylation, future research needs to delve deeper into its broader epigenetic modulation beyond histones. HDACs also deacetylate a variety of non-histone proteins, influencing their function, stability, and interactions. rsc.orgresearchgate.net
Investigating the deacetylation status of key non-histone proteins involved in signaling pathways, DNA damage repair, protein degradation, and other cellular processes following this compound treatment can reveal novel mechanisms of action and identify new therapeutic targets. For instance, research has shown that this compound can promote the degradation of Mcl-1, an anti-apoptotic protein, through the ubiquitin-proteasome pathway, which may involve acetylation-mediated ubiquitination. plos.org this compound has also been shown to affect the NF-κB pathway, which involves acetylation of various proteins. spandidos-publications.com
Furthermore, the interplay between histone modifications and other epigenetic mechanisms, such as DNA methylation and non-coding RNAs, in response to this compound treatment warrants further investigation. rsc.orgresearchgate.net Understanding how this compound influences the complex epigenetic landscape beyond histone acetylation will provide a more complete picture of its biological effects and potential therapeutic applications.
Advanced proteomic and epigenomic techniques, such as mass spectrometry-based acetylation profiling and genome-wide analyses of chromatin accessibility and non-histone protein binding, will be instrumental in this area of research.
Q & A
Q. How are pharmacokinetic parameters (e.g., cerebrospinal fluid concentration) validated in preclinical models?
- Methodological Answer: LC-MS assays with linearity validation (e.g., 0.2–64 ng/mL in rat CSF). Assess inter-/intra-day variability (<15% CV) and accuracy (85–115%). Apply non-compartmental analysis (NCA) for AUC and half-life calculations .
Mechanistic & Translational Research
Q. What epigenetic mechanisms underlie this compound's synergy with aromatase inhibitors in breast cancer?
- Methodological Answer: this compound reverses endocrine resistance by downregulating ERα and upregulating PD-L1/MHC-I. Validate via ChIP-seq (histone acetylation at ER promoters) and co-culture assays with T cells .
Q. How does this compound modulate metabolic pathways (e.g., aerobic glycolysis) in pancreatic cancer?
- Methodological Answer: Measure ATP production (CellTiter-Glo®) and mitochondrial respiration (Seahorse Analyzer). Knockdown Mcl-1 via siRNA to confirm its role in metabolic suppression. Overexpression rescue experiments validate target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
